PF-06422913

Catalog No.
S539171
CAS No.
1539296-46-2
M.F
C18H13F3N6O
M. Wt
386.3382
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06422913

CAS Number

1539296-46-2

Product Name

PF-06422913

IUPAC Name

1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine

Molecular Formula

C18H13F3N6O

Molecular Weight

386.3382

InChI

InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3

InChI Key

UHUFBNVEMLJTKS-UHFFFAOYSA-N

SMILES

CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4

solubility

Soluble in DMSO

Synonyms

PF-06422913

The exact mass of the compound PF-06422913, >=98% (Hplc) is 386.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06422913 metabotropic glutamate receptor 5 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Key Characteristics of PF-06422913

The table below summarizes the core quantitative and qualitative data for this compound.

Property Description
Mechanism Negative Allosteric Modulator (NAM) of mGluR5 [1] [2]
Biological Activity Potent and selective mGluR5 negative allosteric modulator [1]
Chemical Formula C18H13F3N6O [1]
Molecular Weight 386.33 g/mol [1]
CAS Number 1539296-46-2 [1] [3]
Purity ≥98% (HPLC) [3]

Mechanism of mGluR5 Signaling and NAM Action

Metabotropic glutamate receptor 5 (mGluR5) is a Gq-protein-coupled receptor (GPCR) predominantly expressed at postsynaptic neuronal sites [4]. Its activation triggers a signaling cascade that leads to the release of calcium from internal stores.

The diagram below illustrates the normal mGluR5 signaling pathway and how this compound inhibits it.

G Glutamate Glutamate mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC CaRelease Ca²⁺ Release ER->CaRelease Oscillations [Ca²⁺]ᵢ Oscillations CaRelease->Oscillations Leads to PF This compound (NAM) PF->Glutamate Inhibits Response PF->mGluR5 Binds Allosteric Site

This compound binds mGluR5 allosterically to inhibit glutamate-induced calcium signaling [5] [6] [1].

This pathway shows that this compound does not block glutamate's binding site but reduces the receptor's responsiveness, effectively dampening downstream excitatory signaling [4].

Critical Preclinical Safety Findings

A critical consideration for drug development is a specific safety signal observed across the class of mGluR5 NAMs. In preclinical studies using cynomolgus macaques, multiple mGluR5 NAMs, including this compound, induced skin lesions [7].

  • Pathology: The lesions were consistent with a delayed type-IV hypersensitivity reaction (a cell-mediated immune response) [7].
  • Clinical Signs: After 8-9 days of dosing, animals developed skin lesions in multiple locations, with prominent effects in the genital region of males and generalized erythema in both sexes [7].
  • Microscopic Features: Characterized by lymphocytic interface inflammation, subepidermal bullae, and individual keratinocyte vacuolation/necrosis [7].
  • Immune Cell Infiltrate: Primarily composed of CD3 and CD4 positive T lymphocytes with minimal macrophages [7].
  • Rechallenge: Upon re-exposure after a dosing holiday, lesions developed with a more rapid onset, indicating an adaptive immune memory response [7].

This finding was consistent across different chemical structures ("chemotypes"), suggesting a potential class-level risk related to the mGluR5 mode of action rather than a single molecule's off-target effect [7].

Research and Development Context

mGluR5 is a therapeutic target for various neurological and psychiatric disorders, including addiction, anxiety, Parkinson's disease levodopa-induced dyskinesia, and Fragile X syndrome [4]. While several mGluR5 NAMs have advanced to clinical trials, the skin toxicity identified in non-human primates has been a significant challenge for development [7].

References

what is PF-06422913 mGluR5 negative allosteric modulator

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Characterization

For researchers aiming to characterize mGluR5 NAMs like PF-06422913, the following table outlines key experimental methodologies and the rationale behind them.

Assay Type Experimental Readout Information Gained Key Considerations
Radioligand Binding [1] Inhibition constant (Ki); IC50 Binding affinity and selectivity for mGluR5. Uses rat or human brain membranes; confirms target engagement.
Functional Assays (IP1/Calcium Mobilization) [2] IC50; % inhibition of maximal response Functional potency in blocking receptor signaling (e.g., Gq-protein pathway). More relevant than binding alone as it confirms functional antagonism.
In Vivo Behavioral Models [3] Self-administration; anxiety-like behaviors Therapeutic efficacy in disease models (e.g., addiction, anxiety). Establishes proof-of-concept and therapeutic window (e.g., vs. food intake).
Toxicity & Safety Pharmacology [4] Clinical observations; histopathology; immune cell markers Identification of potential adverse effects, such as skin hypersensitivity reactions. Critical for translational research; species-specific effects may occur.

Safety and Translational Considerations

A critical finding for the mGluR5 NAM class, including this compound, is the potential for immune-mediated adverse effects. Toxicity studies in non-human primates reported drug-induced skin lesions consistent with a delayed type-IV hypersensitivity reaction [4].

  • Clinical Presentation: After 8-9 days of dosing, cynomolgus macaques developed skin lesions, most prominently in the genital region of males and as generalized erythema in both sexes [4].
  • Histopathology: Microscopic examination revealed lymphocytic interface inflammation, subepidermal bullae, and individual keratinocyte necrosis [4]. The inflammatory infiltrate was primarily composed of CD3 and CD4 positive T lymphocytes [4].
  • Rechallenge Response: Upon re-exposure after a dosing holiday, lesions developed with a more rapid onset, reinforcing the immune-mediated mechanism [4].
  • Implication: This adverse effect profile, observed across different mGluR5 NAM chemotypes, presents a significant challenge for clinical development and must be thoroughly investigated in preclinical safety assessments [4].

Research and Development Context

mGluR5 is a Class C G-protein-coupled receptor (GPCR) highly expressed in brain regions involved in reward, motivation, and motor control [3]. Negative allosteric modulators for this target have been extensively researched for conditions including addiction, anxiety, Fragile X syndrome, and L-dopa-induced dyskinesias in Parkinson's disease [3] [5] [6].

The following diagram illustrates the core signaling mechanism of mGluR5 and the site of action for this compound.

Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds Orthosteric Site Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Calcium Release IP3->CaRelease PKC PKC Activation DAG->PKC PF This compound (NAM) PF->mGluR5 Binds Allosteric Site PF->mGluR5 Inhibits

This diagram shows that this compound acts as a negative allosteric modulator by binding to a site distinct from the endogenous glutamate (orthosteric) site, thereby inhibiting the downstream Gq-mediated signaling cascade [7] [8] [5].

References

PF-06422913 solubility DMSO storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Challenges of Compound Storage in DMSO

Storing compounds in DMSO is common practice, but it presents significant challenges that can affect bioassay data accuracy. The primary issues include precipitation and chemical degradation [1].

Precipitation is a major concern, particularly for compounds that are difficult to bioassay. When a precipitate forms, the concentration of the drug in solution becomes uncertain, leading to inaccurate dosing during bioassay plate production [1]. Furthermore, the time course of precipitation and the effects of various solvent mixtures are critical factors that need to be managed [1].

Chemical degradation is another critical factor. Research monitoring approximately 7,200 compounds stored as 20-mM DMSO solutions under ambient conditions showed a significant decrease in compound integrity over time [2]. The probability of observing the intact compound was:

  • 92% after 3 months
  • 83% after 6 months
  • 52% after 1 year [2]

This degradation can lead to unreliable screening results if not properly accounted for in storage protocols.

Solubility Assessment Methodologies

Determining solubility is essential for reliable assay results. The two main approaches are kinetic and thermodynamic solubility assays.

Table 1: Comparison of Solubility Assay Types

Assay Type Primary Use Key Characteristics Common Detection Methods
Kinetic Solubility [3] [4] Early-stage drug discovery, HTS Fast, uses DMSO stock solutions transferred to aqueous buffer Nephelometry (light scattering), direct UV/LC-MS after filtration/centrifugation
Thermodynamic Solubility [3] [5] Lead optimization, formulation Measures equilibrium solubility of pure powder; more rigorous Shake-flask method with LC/MS or UV detection after long-term incubation (12-24 hours)
Detailed Kinetic Solubility Protocol

The kinetic solubility assay protocol involves specific steps to ensure accurate results [4]:

  • Preparation: Dissolve the test compound in DMSO to create a stock solution. Prepare an appropriate aqueous buffer (e.g., PBS).
  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock into a microtiter plate.
  • Dilution: Add buffer to each well to achieve the desired final compound concentration.
  • Incubation: Mix thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified time.
  • Measurement:
    • Nephelometric Method: Use a nephelometer to measure light scattering, which indicates undissolved particles.
    • Direct UV Method: After incubation, filter the solution to remove undissolved particles, then measure the concentration of the dissolved compound in the filtrate via UV absorbance.
Advanced DMSO Solubility Assessment via NMR

For fragment-based screening where typical sample concentrations are around 1 mM, a precise NMR-based method can be employed [6]. The workflow for this assessment is outlined below:

G Start Compound Powder A Prepare 100 mM stock in DMSO-d6 Start->A B Vigorous shaking at room temperature A->B C Store overnight at RT B->C D Long-term storage at -20°C C->D E Thaw and equilibrate at RT overnight D->E F Dilute to 1 mM in DMSO-d6 E->F G 1H NMR analysis (600 MHz, cryoprobe) F->G H Quantify via ERETIC2/ PULCON method G->H I Classify solubility (Soluble ≥1000 µM) H->I

This method uses the ERETIC2 (Electronic Reference to access in vivo Concentrations) software based on the PULCON method for quantification, providing high accuracy with an experimental error estimated at 50 µM [6].

Recommendations for Optimal Storage and Handling

Based on the research findings, here are key recommendations to maximize the probability that compounds remain in solution and are accurately bioassayed:

  • Manage Storage Conditions: Be aware that room-temperature storage of DMSO solutions leads to significant compound degradation over time. Implement strict inventory management to use compounds within acceptable timeframes [2].
  • Use Cosolvents and Mixtures: Investigate the effect of various solvent mixtures on precipitation for problematic compounds. Some compounds may remain in solution better with specific cosolvent combinations rather than pure DMSO [1].
  • Employ Resolubilization Techniques: Develop and validate protocols for resolubilizing compounds that have precipitated to ensure proper drug solution is presented for HTS [1].
  • Prioritize High Purity DMSO: Use high-purity DMSO (e.g., 99.9%) to minimize contaminants that could affect stability or introduce artifacts in assays [7].

References

PF-06422913 selectivity potency mGluR5

Author: Smolecule Technical Support Team. Date: February 2026

PF-06422913: Core Profile & Mechanism

This compound is characterized as a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) [1] [2]. It is orally active and acts by binding to an allosteric site on the mGluR5 receptor, inhibiting its downstream signaling [3].

The table below summarizes its key characteristics:

Property Description
Bioactivity Potent & selective mGluR5 negative allosteric modulator (NAM) [1] [2]
Molecular Formula C₁₈H₁₃F₃N₆O [1] [2]
Molecular Weight 386.33 g/mol [2]
CAS Number 1539296-46-2 [1] [2]
Physical Form White to beige powder [1]
Solubility Soluble in DMSO (10 mg/mL, clear) [1]
Purity ≥98% (by HPLC) [1]

mGluR5 Modulation & Biological Significance

mGluR5 is a G protein-coupled receptor (GPCR) with significant roles in the central nervous system and peripheral tissues [4] [5]. The balance between its activation and inhibition is crucial for various physiological processes.

Modulator Type Example Compounds Primary Mechanism & Functional Outcome
Negative Allosteric Modulator (NAM) This compound [1], MPEP [4], MTEP [6] Binds to an allosteric site, reduces receptor activity. Linked to reduced hepatic steatosis [4] and social isolation in animal models [6].
Positive Allosteric Modulator (PAM) VU0360172 [3] Binds to an allosteric site, enhances receptor response to glutamate. Shows potential for treating schizophrenia [3].
Agonist CHPG [4] [7] Activates the receptor. Promotes oligodendrocyte differentiation and remyelination [7].

The therapeutic potential of mGluR5 inhibition, as demonstrated by this compound and other NAMs, is illustrated in the signaling pathway below.

G FFA Free Fatty Acids (FFA) (Steatosis Inducer) mGluR5 mGluR5 FFA->mGluR5 Activates AMPK AMPK Pathway (Inactivated) mGluR5->AMPK Inhibits Autophagy Autophagy Process (Suppressed) AMPK->Autophagy Suppresses Lipid Lipid Accumulation (Hepatic Steatosis) Autophagy->Lipid Leads to mGluR5_NAMs mGluR5 NAMs (e.g., this compound, MPEP) mGluR5_NAMs->mGluR5 Inhibits

Inhibiting mGluR5 activates the AMPK pathway and autophagy, reducing lipid accumulation in hepatocytes [4].

Key Experimental Findings & Safety

Research highlights both the potential therapeutic applications and critical safety concerns of mGluR5 NAMs.

  • Therapeutic Potential in MASLD: Inhibition of mGluR5 by antagonists like MPEP (a well-characterized NAM) activates the AMPK signaling pathway, promoting autophagy and significantly reducing lipid accumulation in hepatocytes, suggesting promise for treating metabolic dysfunction-associated steatotic liver disease (MASLD) [4].
  • Critical Safety Finding: Multiple mGluR5 NAMs caused drug-induced skin lesions in non-human primate studies, consistent with a delayed type-IV hypersensitivity reaction. This effect occurred across different chemical structures, suggesting a potential class-related liability that must be considered for clinical development [8].

Experimental Protocols from Key Studies

While a specific protocol for this compound was not found, the following methodologies from studies using other mGluR5 modulators provide a relevant experimental framework.

  • In Vitro Steatosis Model (using MPEP)

    • Cell Line: Human HepG2 cells [4].
    • Steatosis Induction: Treat cells with 0.5 mmol/L free fatty acids (FFAs; oleate:palmitate = 2:1) for 24 hours [4].
    • Compound Treatment: Co-treat FFAs with the mGluR5 antagonist MPEP (e.g., 0-50 µM) for an additional 24 hours [4].
    • Lipid Assessment: Use Oil Red O staining and a triglyceride assay kit to quantify lipid content [4].
    • Pathway Analysis: Perform Western blotting to detect expression of autophagy-associated proteins (p62, LC3-II) and key signaling molecules (AMPK, ULK1) [4].
  • In Vivo Assessment (using mGluR5 KO mice)

    • Animal Model: Wild-type and mGluR5 knockout (KO) mice [4].
    • Dietary Regimen: Feed mice a normal chow diet (NCD) or a high-fat diet (HFD) for 13 weeks [4].
    • Phenotypic Evaluation: Monitor body weight, glucose tolerance (IPGTT), and serum lipid levels [4].
    • Tissue Analysis: Analyze liver tissues for lipid content and protein expression (LC3-II, p62) via Western blot [4].

Key Insights for Researchers

  • Potent and Selective Tool: this compound serves as a highly selective pharmacological tool for probing mGluR5 function [1] [2].
  • Novel Therapeutic Avenue: mGluR5 inhibition represents a promising, non-canonrical target for MASLD/MASH by modulating hepatic autophagy via the AMPK pathway [4].
  • Critical Safety Hurdle: The skin toxicity observed with multiple mGluR5 NAM chemotypes in primates is a major consideration for drug development, potentially limiting clinical translation [8].

References

PF-06422913 preclinical research neurological disorders

Author: Smolecule Technical Support Team. Date: February 2026

Information on the Related Compound PF-04449913

PF-04449913 is a potent and orally bioavailable small-molecule inhibitor that targets the Smoothened (Smo) protein within the Hedgehog signaling pathway [1]. The quantitative data from its discovery and profiling is summarized in the table below.

Property Lead Compound 1 Cyclohexyl Derivative 8 Piperidine Derivative 15
Target Smoothened (Smo) Smoothened (Smo) Smoothened (Smo)
Primary Mechanism Inhibition of Hedgehog signaling pathway Inhibition of Hedgehog signaling pathway Inhibition of Hedgehog signaling pathway
Reported Potency (Gli-luciferase assay) Excellent (Lead) ~18-fold less potent than 1 [1] ~2-fold more potent than 8 [1]
Human in vitro free CLint 314 μL/min/kg [1] No turnover observed [1] Stable [1]
cLogD (pH 6.5) 4.48 [1] 2.85 [1] Information not in search results
Aqueous Solubility 0.1 μg/mL [1] 37 μg/mL [1] Information not in search results

Experimental Protocol Overview

The search result provides a general overview of the strategy used to discover PF-04449913, focusing on improving the properties of a lead benzimidazole compound (compound 1) that had poor metabolic stability and low solubility [1]. Key methodological steps included:

  • Molecular Optimization: The lead molecule was divided into three regions (benzimidazole, central phenyl, and aminoacylaryl groups) for structure-activity relationship (SAR) exploration [1].
  • Core Replacement: The central phenyl ring was replaced with a cyclohexyl group to reduce lipophilicity, and later with heterocyclic alkyl groups like piperidines to introduce a basic amine for better solubility through salt formation [1].
  • Synthesis & Profiling: Compounds were synthesized and profiled for potency in a Gli-luciferase reporter assay, which measures inhibition of the Hh pathway. Promising compounds were further evaluated for in vitro metabolic stability in human and rat liver microsomes, and in vivo pharmacokinetics in rats and dogs [1].

Hedgehog Signaling Pathway Diagram

The diagram below illustrates the Hedgehog signaling pathway that PF-04449913 targets, based on the mechanism described in the search results [1].

hh_pathway Hh_ligand Hedgehog Ligand (Shh, Ihh, Dhh) Ptch_active Patched (Ptch) (ACTIVE) Hh_ligand->Ptch_active Binds Ptch_inactive Patched (Ptch) (INACTIVE) Smo_inactive Smoothened (Smo) (INACTIVE) Gli_inactive Gli Transcription Factors (INACTIVE) Drug PF-04449913 (Smo Inhibitor) Smo_active Smoothened (Smo) (ACTIVE) Drug->Smo_active Inhibits Ptch_active->Smo_active Releases Inhibition Gli_active Gli Transcription Factors (ACTIVE) Smo_active->Gli_active Activates Cascade Target_genes Proliferation Target Gene Expression Gli_active->Target_genes Triggers

Diagram of the Hedgehog signaling pathway and PF-04449913 inhibition mechanism.

Research Context and Methodologies

While direct information on your compound is unavailable, the search results highlight two key areas in modern preclinical neurological research that might be relevant for your investigations:

  • iPSCs in Neurological Drug Discovery: Induced Pluripotent Stem Cells (iPSCs) are recognized as a powerful tool for creating patient-specific disease models, which are used for drug screening in conditions like Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) [2].
  • Advanced Preclinical MRI: Preclinical MRI systems are crucial for researching neurological disorders in animal models. Techniques like magnetic resonance spectroscopy (MRS) can be used to quantify regional biochemistry and changes in neurotransmitters and metabolites in the brain [3].

References

PF-06422913 in vitro assay protocol mGluR5

Author: Smolecule Technical Support Team. Date: February 2026

PF-06422913 Profile and Assay Context

Table 1: Key Characteristics of this compound

Parameter Description
Primary Target Metabotropic Glutamate Receptor 5 (mGluR5) [1]
Mode of Action Negative Allosteric Modulator (NAM) [1]
Potency & Selectivity Described as potent and selective; specific IC50/Ki values not found in search results [1]
Administration Orally active [1]

Table 2: Common mGluR5 Assay Systems and Readouts

Assay Type Measured Parameter Typical Output / Readout
Calcium Mobilization Intracellular calcium flux ([Ca²⁺]ᵢ) Fluorescence or luminescence intensity (e.g., using Fura-2, Fluo-4) [2]
Receptor Binding Compound affinity for the allosteric site Radioligand displacement (Ki) [3]
Functional Antagonism Inhibition of agonist-induced response IC50 value (e.g., against glutamate or DHPG) [1] [3]

mGluR5 Functional Assay Principles

The core activity of an mGluR5 NAM like this compound is typically characterized using a functional assay that measures the inhibition of an agonist-induced response [3]. The general workflow involves:

  • Cell Line: Use a recombinant system, such as HEK293 cells, stably expressing the human mGluR5 receptor [2] [3].
  • Signal Transduction: mGluR5 is coupled to Gq-proteins. Receptor activation by an agonist (e.g., glutamate or the selective agonist DHPG) triggers the phospholipase C (PLC) - inositol trisphosphate (IP₃) pathway, leading to a release of calcium from intracellular stores [2].
  • Calcium Sensing: Load cells with a fluorescent calcium-sensitive dye (e.g., Fluo-4, Fura-2) [2].
  • Experimental Run:
    • Pre-incubate cells with the test compound (this compound) or vehicle.
    • Stimulate with an EC80 concentration of an mGluR5 agonist (e.g., DHPG).
    • Measure the resulting intracellular calcium transient. The reduction in the peak signal by this compound, compared to the agonist-alone control, quantifies its inhibitory effect.
  • Data Analysis: Data are normalized to the maximal agonist response and analyzed using nonlinear regression to generate a concentration-response curve from which the IC₅₀ value (half-maximal inhibitory concentration) is calculated [4] [5].

The following diagram illustrates this general signaling pathway and the point of inhibition for a mGluR5 NAM.

G Agonist Agonist mGluR5 mGluR5 Agonist->mGluR5 Binds GqProtein GqProtein mGluR5->GqProtein Activates PLC PLC GqProtein->PLC Activates IP3 IP3 PLC->IP3 Produces CalciumRelease CalciumRelease IP3->CalciumRelease Stimulates Response Response CalciumRelease->Response Causes NAM NAM NAM->mGluR5 Inhibits

References

PF-06422913 dosing administration animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Context from Search Results

Although details on PF-06422913 are absent, the search results provide relevant information on Pfizer's early-stage oncology research and standard pharmacokinetic (PK) study protocols.

  • Pfizer's Preclinical Research Context: A 2011 press release from Pfizer Oncology shows that the company was actively developing early-stage compounds, with naming conventions similar to this compound (e.g., PF-04449913, PF-04691502) [1]. This indicates that this compound was likely a candidate from Pfizer's research pipeline, but specific study data was not included in the results.
  • Standard Murine PK Study Protocol: A detailed protocol describes a serial bleeding method for mouse pharmacokinetic studies that is highly relevant for profiling a compound like this compound [2]. This method is designed to obtain a complete PK profile from a single animal, reducing variability and animal usage.

Proposed Framework for Application Notes

Based on the standard methodologies identified, here is a framework you can use to structure your application notes once the specific data for this compound is located.

You can structure experimental data following the parameters in the table below.

Parameter Typical Measurements Common Units
Administered Dose High, medium, low doses mg/kg
Route Intravenous (IV), oral (PO), intraperitoneal (IP) -
Dosing Volume Standardized volume based on animal body weight mL/kg
Formulation Vehicle used (e.g., saline, cremophor/ethanol, HPMC) [2] -
Blood Collection Timepoints Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose [2] [3] hours/minutes
PK Parameters C~max~, T~max~, AUC, half-life (t~1/2~), clearance (CL), volume of distribution (V~d~) [2] [4] Varies by parameter

The experimental workflow for these studies typically follows a standardized path, which can be visualized in the diagram below.

Detailed Protocol for Key Experiments

Should your research involve pharmacokinetic profiling, the following methodology, adapted from a established murine PK protocol, can be detailed in your notes [2].

  • Drug Formulation:

    • Prepare the compound on the day of the experiment. The formulation depends on the compound's properties. Examples from other studies include dissolving in a vehicle like 0.5% hydroxypropyl methylcellulose (HPMC) or Cremophor EL/ethanol/saline [2].
    • Sonicate or vortex the solution to achieve a homogeneous working suspension.
  • Animal Preparation:

    • Use mice (e.g., 8-12 weeks old) housed in a controlled environment.
    • Weigh mice and randomize them into study groups. Calculate the drug injection volume based on individual body weight.
  • Drug Administration:

    • Oral Gavage (PO): Administer using a reusable animal feeding needle.
    • Intravenous (IV) Injection: Expose the mouse to a red lamp to dilate the tail veins. Place the mouse in a tail vein injection platform and administer the drug as an IV bolus. Precise dosing at the scheduled time is critical.
  • Serial Blood Collection:

    • Collect blood samples (e.g., 30 μL per time point) from the same mouse at predetermined intervals.
    • 5, 10, 15 minutes: Collect from the submandibular vein (cheek bleed) using a lancet.
    • 30, 60 minutes: Anesthetize the mouse with isoflurane. Collect blood from the retro-orbital venous plexus using a heparinized capillary tube.
    • 120 minutes (terminal): Collect blood via cardiac puncture using a syringe and needle.
    • Transfer blood to pre-labeled microcentrifuge tubes containing an appropriate anticoagulant (e.g., heparin).
  • Plasma and Sample Analysis:

    • Centrifuge blood samples to separate plasma.
    • Analyze plasma concentrations of the compound using a sensitive bioanalytical method such as LC-MS/MS [3].
  • Pharmacokinetic Analysis:

    • Use software like WinNonlin or GraphPad Prism to calculate standard PK parameters from the plasma concentration-time data, including AUC, C~max~, T~max~, half-life, clearance, and volume of distribution [2].

References

Application Notes and Protocols: Formulation Strategies for Enhancing PF-06422913 Solubility in In Vivo Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biopharmaceutical Challenges

The oral bioavailability of any drug compound is governed by multiple factors including solubility, permeability, and metabolic stability. For BCS Class IV compounds like PF-06422913, the interplay between solubility and permeability creates particular challenges, as poor solubility limits the amount available for absorption, while poor permeability restricts passage across intestinal membranes [1]. Additionally, such compounds may be substrates for efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes such as CYP3A4, further reducing their systemic exposure [1]. This application note provides comprehensive protocols and formulation strategies to address these challenges specifically for this compound, enabling reliable assessment of its in vivo performance.

Formulation Strategy Selection

Technology Overview and Comparison

Table 1: Formulation Technologies for Poorly Soluble Compounds

Technology Mechanism Typical Size Range Bioavailability Enhancement Case Study Examples
Lipid-Based Systems (SMEDDS/SNEDDS) Solubilization in lipid matrices, lymphatic uptake 20-200 nm 2.9-4.6× increase in AUC [3] Mitiglinide microemulsion [3]
Solid Dispersions Creation of amorphous state, polymer inhibition of crystallization Molecular dispersion 10× solubility enhancement [4] Ranolazine-Soluplus dispersions [4]
Polymeric Nanocarriers Molecular encapsulation, improved wetting 10-200 nm Varies by polymer system Emanectin benzoate-alginate [5]
Pharmaceutical Cocrystals Altered crystal packing, improved dissolution Micron-scale Dependent on coformer Nanocrystal technology [1]
Excipient Selection Guide

The choice of excipients is critical to the success of any formulation strategy. Based on successful case studies with similar compounds, the following excipients have demonstrated effectiveness for poorly soluble compounds:

Table 2: Excipients for Solubility-Enhancing Formulations

Excipient Category Specific Excipients Function Optimized Ratios
Oils Maisine 35-1, Medium-chain triglycerides Solubilization, self-emulsification 10-30% in SMEDDS [3]
Surfactants Cremophor EL, Tween 80, Labrasol Emulsification, permeability enhancement 30-60% in SMEDDS [3]
Co-surfactants Propylene glycol, Transcutol P Emulsion stabilization 10-30% in SMEDDS [3]
Polymeric Carriers Soluplus, HPMC, PVPK-30, PEG 6000 Crystallization inhibition, matrix formation 1:1 to 1:3 drug:polymer [4]
Lipid Carriers Gelucire, Compritol Lipid matrix formation 1:2 to 1:5 drug:lipid [4]

Experimental Protocols

Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a SMEDDS formulation for this compound that spontaneously forms a microemulsion upon aqueous dilution with enhanced solubility and intestinal permeability.

Materials:

  • This compound (drug substance)
  • Maisine 35-1 (oil phase)
  • Cremophor EL (surfactant)
  • Propylene glycol (co-surfactant)
  • Deionized water

Procedure:

  • Solubility Screening: Determine the equilibrium solubility of this compound in various oils, surfactants, and co-surfactants using the shake-flask method [3]. Place excess drug in each excipient and agitate for 48 hours at 37°C. Centrifuge and analyze the supernatant by HPLC.
  • Pseudoternary Phase Diagram: Construct phase diagrams using the water titration method to identify the self-emulsification region [3]. Vary the ratios of oil, surfactant, and co-surfactant systematically.
  • Formulation Optimization: Utilize a Box-Behnken experimental design to optimize the formulation components based on droplet size, polydispersity index, and drug loading capacity [3].
  • Formulation Preparation:
    • Dissolve this compound (50-100 mg) in the oil phase (Maisine 35-1, 20% w/w) with gentle heating at 40°C if necessary
    • Add surfactant (Cremophor EL, 50% w/w) and co-surfactant (propylene glycol, 30% w/w) to the drug-oil mixture
    • Mix thoroughly using a vortex mixer followed by magnetic stirring for 30 minutes until a clear, homogeneous solution is obtained
  • Characterization:
    • Droplet Size Analysis: Dilute the SMEDDS formulation 100-fold with distilled water and analyze using dynamic light scattering (DLS). Target size: <100 nm [3]
    • Zeta Potential: Measure using electrophoretic light scattering after appropriate dilution
    • Transmission Electron Microscopy: Examine morphology of the microemulsion droplets
    • Stability Assessment: Store formulations at 4°C and 25°C for 3 months with periodic analysis of drug content and droplet size [3]
Solid Dispersion via Solvent Evaporation

Objective: To prepare amorphous solid dispersions of this compound using hydrophilic polymers to enhance dissolution rate and apparent solubility.

Materials:

  • This compound
  • Soluplus, HPMC, or PVPK-30 (polymers)
  • Methanol or dichloromethane (volatile solvent)
  • Petri dishes or rotary evaporator

Procedure:

  • Polymer Selection: Based on solubility parameters and preliminary screening, select appropriate polymers. Soluplus has demonstrated particular effectiveness for poorly soluble compounds [4].
  • Solution Preparation:
    • Dissolve this compound and the polymer (in 1:1 to 1:3 drug:polymer ratio) in a minimal amount of volatile solvent
    • Stir continuously for 1 hour to ensure complete dissolution and homogeneous mixing
  • Solvent Evaporation:
    • Transfer the solution to a Petri dish and evaporate slowly under controlled conditions (25°C, 50% relative humidity) OR
    • Use rotary evaporation at 40°C under reduced pressure to form a thin, uniform film
  • Drying: Further dry the solid dispersions in a vacuum desiccator for 24 hours to remove residual solvent
  • Size Reduction: Gently grind the dried solid dispersions and sieve through a 100-mesh screen to obtain uniform particles
  • Characterization:
    • Solid State Analysis: Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm amorphous conversion
    • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze drug-polymer interactions
    • Dissolution Testing: Compare dissolution profiles with pure drug in biorelevant media (FaSSIF/FeSSIF)
    • Drug Content Uniformity: Analyze using validated HPLC methods [4]

G start Start Formulation Development solubility Solubility Screening in Excipients start->solubility tech_select Technology Selection Based on Drug Properties solubility->tech_select proto_dev Prototype Formulation Development tech_select->proto_dev High Lipid Solubility tech_select->proto_dev Polymer Compatibility charact In Vitro Characterization proto_dev->charact optimize Optimize Formulation charact->optimize optimize->proto_dev Needs Improvement in_vivo In Vivo Evaluation optimize->in_vivo Meets Criteria success Formulation Success in_vivo->success

Figure 1: Formulation Development Workflow for Poorly Soluble Compounds - This diagram illustrates the systematic approach to developing formulations for challenging compounds like this compound, from initial screening through to in vivo evaluation.

Analytical Methods & Characterization

In Vitro Solubility and Dissolution Assessment

Solubility Measurement:

  • Use the shake-flask method with biorelevant media including fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF)
  • Incubate excess this compound (approximately 10 mg) in 1 mL of media with agitation at 37°C for 24 hours
  • Filter through 0.1 μm membrane filter, dilute appropriately, and analyze by HPLC
  • Calculate apparent solubility (Sapp) based on measured concentrations [5]

Dissolution/Permeation Studies:

  • Use a side-by-side diffusion cell apparatus with synthetic or biological membranes
  • Prepare donor chambers containing this compound formulation in appropriate media
  • Sample from receiver chambers at predetermined time points (0.5, 1, 2, 4, 8, 12, 24 hours)
  • Analyze samples by HPLC and calculate apparent permeability (Papp) using the equation: Papp = (dQ/dt) × (1/(A × C₀)) where dQ/dt is the flux rate, A is the membrane area, and C₀ is the initial donor concentration [5]
Solid-State Characterization

Powder X-Ray Diffraction (PXRD):

  • Operation conditions: CuKα radiation, 40 kV voltage, 40 mA current
  • Scanning range: 5-40° 2θ with step size of 0.02° and scan speed of 2°/minute
  • Analyze diffraction patterns for crystalline peaks versus amorphous halos [4]

Differential Scanning Calorimetry (DSC):

  • Sample size: 3-5 mg in sealed aluminum pans
  • Heating rate: 10°C/minute from 25°C to 300°C under nitrogen purge
  • Analyze thermograms for melting endotherms and glass transition temperatures [4]

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Spectral range: 4000-400 cm⁻¹ with 4 cm⁻¹ resolution
  • Prepare samples as KBr pellets or using ATR accessory
  • Identify potential drug-polymer interactions through shift in characteristic peaks [4]

In Vivo Evaluation Protocol

Objective: To assess the in vivo performance of this compound formulations in suitable animal models and compare with unformulated drug.

Study Design:

  • Use a crossover design with appropriate washout period or parallel group design
  • Species: Rats (Wistar or Sprague-Dawley), 200-250 g
  • Formulations: Selected this compound formulations (SMEDDS, solid dispersions) versus drug suspension as control
  • Administration: Oral gavage after overnight fasting
  • Dose: Based on preliminary toxicity studies (typically 10-50 mg/kg for PK assessment)

Sample Collection:

  • Blood samples (0.3-0.5 mL) collected at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose)
  • Centrifuge at 5000 × g for 10 minutes to separate plasma
  • Store plasma at -80°C until analysis

Bioanalytical Method:

  • Develop and validate a sensitive LC-MS/MS method for this compound quantification in plasma
  • Use appropriate internal standard (structural analog or stable isotope-labeled compound)
  • Extraction: Protein precipitation with acetonitrile or solid-phase extraction
  • Chromatography: Reverse-phase column with gradient elution
  • Detection: Multiple reaction monitoring (MRM) in positive ionization mode

Pharmacokinetic Analysis:

  • Calculate key parameters using non-compartmental analysis:
    • Cₘₐₓ: Maximum observed concentration
    • Tₘₐₓ: Time to reach Cₘₐₓ
    • AUC₀₋ₜ: Area under the concentration-time curve from zero to last measurable time point
    • AUC₀₋∞: Area under the concentration-time curve extrapolated to infinity
    • t₁/₂: Elimination half-life
  • Compute relative bioavailability as (AUCₜₑₛₜ/AUCᵣₑᵢ) × 100%

G start Start In Vivo Evaluation animal_prep Animal Preparation (n=6 per group, fasting) start->animal_prep dosing Oral Administration of This compound Formulations animal_prep->dosing blood Serial Blood Collection (0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->blood process Plasma Separation (Centrifugation) blood->process analyze LC-MS/MS Analysis process->analyze pk Pharmacokinetic Analysis (Non-compartmental) analyze->pk compare Compare Bioavailability pk->compare compare->dosing Needs Reformulation report Report Findings compare->report Formulation Successful

Figure 2: In Vivo Evaluation Workflow - This diagram outlines the systematic process for evaluating this compound formulations in animal models, from dosing through to pharmacokinetic analysis.

Troubleshooting & Optimization

Common Formulation Issues and Solutions

Table 3: Troubleshooting Guide for Formulation Development

Problem Potential Causes Solutions
Poor Drug Loading Insufficient solubility in excipients Screen alternative oils/surfactants; Use solubilizers
Formulation Instability Drug precipitation, phase separation Optimize surfactant:co-surfactant ratio; Add precipitation inhibitors
Large Droplet Size (SMEDDS) Suboptimal emulsification Adjust S/CoS ratio; Incorporate additional surfactants
Incomplete Amorphous Conversion (Solid Dispersions) Insufficient drug-polymer interaction Change polymer; Optimize drug:polymer ratio; Alternative processing method
Poor In Vitro-In Vivo Correlation Non-biorelevant dissolution media Use biorelevant media (FaSSIF/FeSSIF); Incorporate permeation assessment
Quality Control Parameters

Establish the following quality control parameters for batch release:

  • Drug Content: 95-105% of labeled claim
  • Droplet Size (for SMEDDS): <100 nm with PDI <0.3
  • Zeta Potential: <-30 mV or >+30 mV for electrostatic stabilization
  • Dissolution Profile: >80% release within 60 minutes
  • Residual Solvent: Meets ICH guidelines limits

Conclusion

The development of effective formulations for poorly soluble compounds like this compound requires a systematic approach that addresses both solubility and permeability limitations. The protocols outlined in this application note provide a comprehensive framework for formulating this compound using advanced drug delivery strategies including self-microemulsifying systems and solid dispersions. Through careful implementation of these methods and thorough characterization, researchers can significantly enhance the in vivo performance of this compound, enabling accurate assessment of its pharmacological potential.

References

Overview of Common Parkinson's Disease Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key characteristics of models identified in the search results [1] [2] [3].

Table 1: Neurotoxin-Induced Models of Parkinson's Disease

Model Key Mechanism of Action Primary Motor Symptoms Non-Motor Symptoms Key Pathological Features Pros Cons
6-Hydroxydopamine (6-OHDA) Dopamine analogue; induces oxidative stress and mitochondrial complex I inhibition [2]. Robust motor deficits [4] [1]. Depression-like behavior, anxiety-like behavior, cognitive impairment [4] [1]. Rapid & specific nigrostriatal degeneration; no Lewy body formation [2]. Affordable, reproducible, suitable for drug screening [2] [3]. Does not mimic progressive nature of PD; no protein aggregation [2].
MPTP Metabolized to MPP+; inhibits mitochondrial complex I [5]. Parkinsonian motor symptoms [1] [5]. Significant non-motor deficits [1]. Selective damage to dopaminergic neurons in substantia nigra [5]. Well-established, closely mimics clinical features [5]. Model specifics and variability exist [1].
Rotenone Pesticide; systemic mitochondrial complex I inhibition [1] [3]. Motor impairments [1]. Reduced social interaction, anhedonia, depressive-like behavior [1]. Selective nigral damage; can induce alpha-synuclein pathology [3]. Reproduces features like Lewy bodies [3]. Methodological heterogeneity in studies [1].

Table 2: Other Common Experimental PD Models

Model Type Examples Key Mechanism Strengths Limitations
Genetic Models α-synuclein overexpression (e.g., A53T mutant), LRRK2, Parkin, PINK1 models [6] [7] [3]. Mimics genetic forms of PD; explores molecular pathways of pathogenesis [6] [3]. Insights into familial PD; can show progressive neurodegeneration [6] [7]. Often mild or absent nigrostriatal degeneration [6].
Alpha-synuclein PFF Injection of pre-formed fibrils [6] [7]. Seeds aggregation of endogenous α-synuclein [6]. Remarkably recapitulates Lewy body pathology and spreading [6] [7]. Relatively newer model; protocol standardization ongoing.
Pharmacological Reserpine, Haloperidol [2]. Depletes monoamines (Reserpine); blocks D2 receptors (Haloperidol) [2]. Induces transient parkinsonism; useful for studying rigidity/catalepsy [2]. No permanent neuron loss; no Lewy bodies [2].

Standardized Experimental Protocols for PD Models

The following protocols are generalized from methodologies described across the search results.

Protocol 1: Bilateral 6-OHDA Lesion Model in Rats

This protocol is a standard method for inducing dopaminergic neurodegeneration [4] [2].

Workflow Diagram: 6-OHDA Model Creation

G Start Start: Anesthetize Rat Step1 Stereotaxic Surgery Start->Step1 Step2 Bilateral Injection of 6-OHDA (e.g., 6-8 μg) into SNpc Step1->Step2 Step3 Co-administer Desipramine (to protect noradrenergic neurons) Step2->Step3 Step4 Recovery Period (1-3 weeks) Step3->Step4 Step5 Behavioral Validation (e.g., Apomorphine rotation) Step4->Step5 Step6 Post-mortem Analysis (TH staining for neuron count) Step5->Step6 End Model Ready for Study Step6->End

Key Steps:

  • Pre-surgical Preparation: Anesthetize adult male Wistar or Sprague-Dawley rats. Secure the animal in a stereotaxic frame [4].
  • Toxin Injection: Bilaterally inject 6-OHDA (e.g., 6-8 μg dissolved in saline with 0.02% ascorbic acid) into the Substantia Nigra pars compacta (SNpc) at a slow rate to avoid mechanical damage [4] [2]. Co-administer desipramine to protect noradrenergic neurons [2].
  • Recovery and Validation: Allow an adequate recovery period (e.g., 1-3 weeks) post-surgery. Validate the lesion using behavioral tests (e.g., apomorphine-induced rotation) and confirm dopaminergic neuron loss post-mortem via Tyrosine Hydroxylase (TH) immunohistochemistry [4].
Protocol 2: Behavioral Assessment of Non-Motor Symptoms

Non-motor symptoms are a critical aspect of PD and can be evaluated in rodent models [4] [1]. The table below outlines common tests.

Table 3: Behavioral Tests for Non-Motor Symptoms in PD Models

Symptom Domain Behavioral Test Procedure Summary Outcome Measure
Depressive-like Behavior Sucrose Preference Test [1] Two-bottle choice (water vs. sucrose solution). Decreased sucrose preference indicates anhedonia.
Forced Swimming Test / Tail Suspension Test [1] Rodent placed in inescapable water chamber or suspended by tail. Increased immobility time indicates behavioral despair.
Anxiety-like Behavior Elevated Plus Maze [1] Rodent explores open and closed arms of a plus-shaped maze. Decreased time in/open arm entries indicates anxiety.
Cognitive Impairment Y-Maze / T-Maze [1] Rodent explores a maze with multiple arms to assess working memory. Spontaneous alternation performance.
Novel Object Recognition [1] Rodent is presented with familiar and novel objects. Time spent exploring the novel object indicates recognition memory.
Social Behavior Social Interaction Test [1] Rodent is allowed to interact with a conspecific. Reduced interaction time indicates social deficit.

Application Notes for Researchers

  • Model Selection is Goal-Dependent: The choice of model should be dictated by the specific research question [2]. The 6-OHDA model is excellent for studying nigrostriatal degeneration and screening symptomatic treatments [2]. The α-synuclein PFF model is superior for investigating protein aggregation and prion-like spread [6] [7]. Rotenone may be chosen to model environmental contributions and systemic pathology [3].
  • Addressing Methodological Heterogeneity: A systematic review highlighted considerable heterogeneity in behavioral tests and modeling strategies across studies [1] [5]. To ensure reproducibility, it is critical to adopt standardized protocols, report detailed methodologies (including strain, dose, and recovery time), and use a battery of validated behavioral tests [1].
  • No Single Model Fully Recapitulates Human PD: It is essential to recognize that no existing animal model perfectly mimics all features of the human disease, which involves years of progression and a complex mix of motor and non-motor symptoms [2] [5]. Findings from animal models should be interpreted within these limitations.

References

Comprehensive Protocol for HPLC Purity Method Development and Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

High-Performance Liquid Chromatography (HPLC) is a critical tool in pharmaceutical analysis for determining the purity and stability of drug substances and products. A stability-indicating method is specifically designed to quantify the active pharmaceutical ingredient (API) and resolve it from its impurities and degradation products. This document outlines a systematic approach to develop and validate an RP-HPLC method for assessing the purity of a drug substance, structured as an application note for researchers and drug development professionals. The protocol is based on regulatory guidelines (ICH, USP) and established scientific practices [1] [2].

The following workflow outlines the key stages in the method development and validation process.

hierarchy cluster_1 Method Development Method Scouting Method Scouting Method Optimization Method Optimization Method Scouting->Method Optimization Robustness Testing Robustness Testing Method Optimization->Robustness Testing Method Validation Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis Sample Preparation Sample Preparation Sample Preparation->Method Scouting Robustness Testing->Method Validation

Method Development

Sample Preparation

Proper sample preparation is central to a successful HPLC analysis. The goal is to dissolve the sample and remove any potential interferents [3]. For a drug substance like PF-06422913, this typically involves:

  • Dissolution: Preparing a solution of the drug substance in a suitable solvent, typically the mobile phase or a solvent of weaker eluting strength.
  • Filtration: Passing the solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates and extend column lifetime [3].
  • Concentration: The concentration should be optimized for both the main analyte (e.g., 1 mg/mL for assay) and expected impurity levels [4].
Method Scouting and Selection

The initial step involves selecting an HPLC method and initial conditions with a high probability of successfully analyzing the sample [1].

  • Chromatography Type: Reversed-Phase (RP) HPLC is the preferred choice for most small-molecule pharmaceuticals due to its broad applicability and robustness [1].
  • Stationary Phase: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) as it is the most common and versatile choice [1].
  • Mobile Phase: A binary system is recommended. Start with a mixture of a water-soluble buffer and an organic modifier like acetonitrile or methanol. Acetonitrile often provides better selectivity and lower backpressure [5].
  • Detection: For analytes with chromophores, a UV/Vis or Photodiode Array (PDA) detector is standard. The wavelength should be selected based on the analyte's λmax, often 254 nm for broad detection [5].
Method Optimization

The goal of optimization is to achieve baseline resolution between the API, all known impurities, and degradation products. Key parameters to optimize include [5] [1]:

  • Mobile Phase Composition: Systematically adjusting the pH (typically between 2.5 and 7.0 for reversed-phase) and the ratio of organic modifier to aqueous buffer can significantly impact selectivity and resolution. The use of additives like triethylamine (TEA) can improve peak shape for basic compounds by masking silanol groups on the stationary phase [5].
  • Gradient Profile: For complex samples or those with a wide range of analyte polarities, a gradient elution is necessary. Optimize the initial and final percentages of organic solvent and the gradient time [1].
  • Temperature and Flow Rate: Column temperature (e.g., 30-40°C) and flow rate (e.g., 1.0-1.5 mL/min) can be fine-tuned to optimize resolution and analysis time [4] [5].

Method Validation

Once the method is optimized, it must be validated to demonstrate it is suitable for its intended purpose. The following diagram illustrates the core parameters and workflow for this process.

hierarchy Specificity Specificity Forced Degradation Forced Degradation Study Specificity->Forced Degradation Linearity Linearity Calibration Curve Calibration Curve Linearity->Calibration Curve Accuracy Accuracy Spike Recovery Spike Recovery Accuracy->Spike Recovery Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Peak Purity Pass Peak Purity Pass Forced Degradation->Peak Purity Pass R² > 0.999 R² > 0.999 Calibration Curve->R² > 0.999 98-102% Recovery 98-102% Recovery Spike Recovery->98-102% Recovery RSD < 1.0% RSD < 1.0% Repeatability->RSD < 1.0% RSD < 2.0% RSD < 2.0% Intermediate Precision->RSD < 2.0%

Validation is a formal, systematic process conducted per ICH and USP guidelines [2] [6]. The key parameters and typical acceptance criteria are summarized below.

Table 1: Key Validation Parameters and Acceptance Criteria for an HPLC Purity Method

Validation Parameter Description Recommended Experiment Typical Acceptance Criteria

| Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present [2]. | - Inject blank, placebo (if DP), standard, and sample.

  • Perform forced degradation studies (acid/base, oxidative, thermal, photolytic). | - No interference from blank, placebo, or degradants.
  • Peak purity (by PDA) ≥ 0.99 [5] [2].
  • Baseline resolution (Rs ≥ 2.0) between critical pairs. | | Linearity | Ability to obtain test results proportional to the analyte concentration [6]. | Analyze minimum of 5 concentrations, e.g., 50-150% of target assay concentration. | - Correlation coefficient (R²) ≥ 0.999 [4] [2].
  • Y-intercept ≈ 0. | | Range | Interval between upper and lower concentration for which linearity, accuracy, and precision are demonstrated [6]. | Derived from linearity and accuracy studies. | From LOQ to 120% of specification. | | Accuracy | Closeness of test results to the true value [2]. | Spike recovery: Analyze in triplicate at 3 levels (e.g., 80%, 100%, 120%). | - Recovery: 98.0-102.0% for API [2].
  • For impurities, criteria may be wider at low levels (e.g., 90-115% at 0.1%). | | Precision | Repeatability: Precision under the same conditions over a short time [6]. Intermediate Precision: Within-lab variations (different days, analysts, instruments). | - Repeatability: 6 injections of 100% standard.
  • Intermediate Precision: 6 sample preparations analyzed on different days. | - Repeatability RSD ≤ 1.0% for API [2].
  • Intermediate Precision RSD ≤ 2.0%. | | LOD / LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. | Determine via signal-to-noise ratio (S/N) or calibration curve slope/standard error. | - LOD: S/N ≈ 3:1.
  • LOQ: S/N ≈ 10:1, with precision RSD < 10% and accuracy 80-120% [4]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1]. | Small changes in temperature (±2°C), flow rate (±0.1 mL/min), mobile phase pH (±0.1), organic比例 (±2-3%). | System suitability criteria are met despite variations. |
Detailed Experimental Protocols
3.1.1 Forced Degradation Study for Specificity

Objective: To demonstrate the stability-indicating nature of the method by subjecting the drug substance to stress conditions and confirming separation of degradants from the main peak [2].

Materials: Drug substance (this compound), 0.1-1 M HCl and NaOH, 3-30% H₂O₂, solvents.

Procedure:

  • Prepare separate stock solutions of the drug substance.
  • Acid/Base Stress: Treat samples with 0.1-1 M HCl or NaOH at room temperature or elevated temperature (e.g., 60°C) for several hours to days. Neutralize before analysis.
  • Oxidative Stress: Treat sample with 3-30% H₂O₂ at room temperature for several hours or days.
  • Thermal Stress: Expose solid drug substance to 70-105°C for days to weeks. Dissolve and analyze.
  • Photolytic Stress: Expose solid drug substance to UV light (e.g., 254 nm) for a specified period.
  • Analyze all stressed samples alongside an unstressed control. Use PDA detection to check peak purity of the main peak [5].
3.1.2 Accuracy (Recovery) Study

Objective: To determine the recovery of the analyte from the sample matrix.

Materials: High-purity drug substance reference standard.

Procedure:

  • Prepare a placebo solution (if for a drug product) or a diluent for a drug substance.
  • Spike the matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three preparations at each level (n=9 total) [2].
  • Analyze each preparation and calculate the amount found.
  • Calculate % Recovery = (Amount Found / Amount Added) * 100.
  • The mean recovery and RSD at each level should meet the pre-defined acceptance criteria (see Table 1).

System Suitability and Routine Analysis

Before any analytical run, system suitability tests (SST) must be performed to ensure the HPLC system is performing adequately [5] [2]. A typical SST solution contains the analyte and critical impurities at specified levels.

Table 2: System Suitability Test Parameters and Criteria

Parameter Description Acceptance Criteria
Theoretical Plates (N) Column efficiency. NLT 2000 [5]
Tailing Factor (T) Peak symmetry. NMT 2.0 [4] [5]
Resolution (Rs) Separation between two peaks. NLT 2.0 between critical pair [4]
Repeatability (RSD) Precision of multiple injections of a standard. RSD NMT 2.0% for peak area (n=5 or 6) [4] [2]

Conclusion

This application note provides a detailed framework for developing and validating a stability-indicating HPLC method for drug substance purity analysis. By following this systematic, science-based approach that incorporates Quality by Design (QbD) principles, researchers can ensure the generation of reliable, high-quality data that meets regulatory standards. The method's life cycle should include ongoing monitoring and revalidation whenever significant changes are made to the method or the drug substance synthesis [2] [6].

References

PF-06422913 plasma concentration therapeutic drug monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring is a clinical tool that uses measured drug concentrations to guide dosage adjustments, aiming to achieve drug exposure associated with the best possible response rate [1]. The core principle is that for many drugs, there is a stronger correlation between drug blood concentrations and clinical outcome than between the administered dose and the outcome [1].

This is particularly relevant in oncology, where TDM can help optimize the efficacy of treatments with a narrow therapeutic window. The fundamental requirements for TDM are [1]:

  • Accessible and validated assays to measure drug concentrations.
  • Established relationships between drug concentrations and clinical effectiveness.

A Framework for LC-MS/MS Method Validation for TDM

While formal validation for clinical trials follows strict guidelines (e.g., from the FDA or EMA), a limited validation approach can be sufficient for TDM assays due to their clinical, not regulatory, purpose [2]. The following table outlines the key parameters to evaluate when validating a TDM method.

Table 1: Key Validation Parameters for a TDM LC-MS/MS Assay

Validation Parameter Description and Recommendation
Selectivity/Specificity Ability to measure the analyte without interference from matrix components. Should be assessed by analyzing blank samples from at least six different sources [2].
Carry-over The transfer of analyte from a high-concentration sample to a subsequent one. Should be minimized and not interfere with accuracy/precision [2].
Linearity and Calibration Curve Relationship between response and concentration. A linear range covering expected clinical levels is established using a minimum of six calibration standards [2] [3].
Accuracy and Precision Accuracy is the closeness of mean test results to the true concentration. Precision is the agreement between individual measurements. For TDM, within ±15% is generally acceptable [2].
Matrix Effect Suppression or enhancement of ionization by the sample matrix. Should be evaluated and compensated for by using a stable isotope-labeled internal standard where possible [2].
Stability Evaluation of analyte stability under various conditions (e.g., benchtop, frozen, in autosampler) to ensure integrity during sample handling and analysis [2].
Lower Limit of Quantification (LLOQ) The lowest concentration that can be reliably measured with acceptable accuracy and precision (typically within ±20%) [2] [3].

Detailed Experimental Protocol for a TDM Assay

The following workflow outlines the key stages of a TDM assay, from sample collection to data analysis. You can adapt it for PF-06422913 by substituting the appropriate specific reagents and conditions.

G Start Start: Sample Collection Step1 Sample Preparation (Solid-Phase Extraction) Start->Step1 Plasma Sample Step2 Chromatographic Separation (LC Column, Mobile Phase) Step1->Step2 Extracted Analyte Step3 Mass Spectrometric Detection (MS/MS with MRM) Step2->Step3 Eluting Peak Step4 Data Analysis & Quantification (Calibration Curve, QC) Step3->Step4 Mass Signal End End: TDM Report Step4->End Concentration

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for quantifying nilotinib in human plasma [3].

  • Materials:
    • SPE Cartridge: Oasis HLB cartridge (e.g., 1 cc, 30 mg).
    • Internal Standard (IS): A stable isotope-labeled analog of this compound is ideal. If unavailable, a structurally similar compound can be used (as with dasatinib for nilotinib) [3].
  • Procedure:
    • Pre-conditioning: Activate the SPE cartridge with 1 mL of methanol, followed by 1 mL of water or a buffer.
    • Sample Loading: Thaw plasma samples on ice. Pipette 100 µL of plasma into a tube. Add the Internal Standard (e.g., 20 µL of a 1 µg/mL solution). Vortex mix.
    • Loading: Apply the sample mixture to the pre-conditioned cartridge.
    • Washing: Wash the cartridge with 1-2 mL of a mild aqueous solution (e.g., 5% methanol or a buffer like 0.5% KH₂PO₄ at pH 2.5) to remove impurities [3].
    • Elution: Elute the analyte and IS with 1-2 mL of a strong organic solvent (e.g., pure methanol or acetonitrile) into a clean collection tube.
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 100-200 µL of the initial mobile phase used for chromatography. Vortex thoroughly and transfer to an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS Conditions

These are generalized parameters that require optimization for this compound.

  • Liquid Chromatography (LC):
    • Column: A reverse-phase column, such as a C18 column (e.g., 50-100 mm x 2.1 mm, 1.7-3.5 µm particle size).
    • Mobile Phase: A gradient or isocratic mixture of a volatile aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
    • Flow Rate: 0.2-0.5 mL/min.
    • Injection Volume: 5-20 µL.
  • Mass Spectrometry (MS/MS):
    • Ion Source: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's chemistry.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Step 1: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) for this compound and the IS.
    • Step 2: Optimize collision energy to generate characteristic product ions for each. The transition with the highest intensity is used for quantification; a second transition is used for confirmation.

Application to Clinical TDM and Decision Making

Once the method is validated, it can be used to measure drug levels in patient plasma, typically the trough concentration (Cₜᵣₒᵤ𝑔ₕ)—the concentration just before the next dose [1]. The results should be interpreted using a predefined clinical decision algorithm.

Table 2: TDM Decision Support Based on Trough Concentration and Antidrug Antibody (ADA) Status

Drug Concentration ADA Status Clinical Response Recommended Action
Above target Not Applicable Responder Consider de-escalating or tapering treatment [1].
Within target Not Applicable Non-responder Switch to a drug from a different class [1].
Below target Undetectable Non-responder Intensify treatment (increase dose or shorten interval) [1].
Below target Detectable Non-responder Consider switching to a different drug (within or outside its class) [1].

Important Considerations and Troubleshooting

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer is a major challenge in LC-MS/MS. Using a stable isotope-labeled internal standard is the most effective way to compensate for this [2].
  • Specificity: Ensure the method can distinguish this compound from its metabolites and any co-administered medications.
  • Stability: Conduct stability experiments to define how long samples can be stored and under what conditions (e.g., freeze-thaw stability, autosampler stability) [2].

I hope this detailed framework provides a solid foundation for your work. Should you obtain the specific chemical properties and expected therapeutic range for this compound, you can refine these protocols further.

References

Comprehensive Application Notes and Protocols: Receptor Binding Assay Techniques for PF-06422913

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-06422913

This compound is an orally active, potent, and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which has shown promise in preclinical research for various neurological disorders [1]. As a negative allosteric modulator, this compound binds to a site distinct from the endogenous glutamate binding site, modulating receptor function through conformational changes that reduce receptor sensitivity to glutamate. The compound's high selectivity for mGluR5 makes it a valuable research tool for investigating glutamate signaling pathways and their role in neurological function and disease.

The development of robust receptor binding assays for this compound is essential for characterizing its binding affinity, receptor selectivity, and mechanism of action. These assays provide critical data for understanding the compound's pharmacological profile and facilitate the development of similar allosteric modulators. This document provides detailed protocols and technical considerations for conducting receptor binding assays with this compound, incorporating both traditional radioligand approaches and modern non-radioactive methods to accommodate diverse research requirements and facilities.

Background and Binding Principles

Receptor-Ligand Binding Theory

Receptor-binding assays are fundamental tools in pharmacology and drug development that measure the direct interaction between a receptor and its ligand. These assays can identify both agonists and antagonists acting through the receptor but traditionally cannot differentiate between them without additional functional assays [2]. The equilibrium dissociation constant (Kd) defines the ligand concentration at which half of the receptor population is occupied, while the inhibitory constant (Ki) represents the concentration of competing ligand that displaces half of the specific binding of a radioligand. For allosteric modulators like this compound, the binding mechanism is more complex than simple competitive inhibition, as these compounds bind to allosteric sites that are distinct from the orthosteric binding site, modulating receptor function through conformational changes.

The development of receptor binding assays has evolved from traditional radioactive formats to include various non-radioactive technologies. While radioreceptor assays are fast, easy to use, and reproducible, their major disadvantages include potential human health hazards, radioactive waste production, special laboratory requirements, and relatively high costs for large-scale screening [3]. This has led to the development of non-radioactive assays based on optical methods like fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR), which are particularly valuable in high-throughput screening environments.

mGluR5 Signaling and Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) belongs to the Group I family of metabotropic glutamate receptors and is coupled to the Gq signaling pathway. Upon activation by glutamate, mGluR5 stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium stores and activate protein kinase C. This receptor plays crucial roles in synaptic plasticity, neurotransmission, and neuronal development, making it a therapeutic target for various disorders including anxiety, depression, Fragile X syndrome, and Parkinson's disease.

Table 1: Key Characteristics of mGluR5

Property Description Significance
Receptor Family Group I metabotropic glutamate receptor Gq-protein coupled
Endogenous Ligand Glutamate Primary neurotransmitter
Signaling Pathway Phospholipase C (PLC) IP3, DAG, and calcium signaling
Cellular Localization Primarily postsynaptic Modulates neuronal excitability
Allosteric Site Transmembrane domain Binding site for this compound

As a negative allosteric modulator, this compound binds within the transmembrane domain of mGluR5, reducing the receptor's response to glutamate without completely abolishing it. This mechanism offers potential therapeutic advantages over competitive antagonists by preserving some basal receptor activity and providing more physiological modulation of receptor function. The following diagram illustrates the binding process of this compound to mGluR5:

G mGluR5 Allosteric Modulation by this compound cluster_1 Initial State cluster_2 Binding Process cluster_3 Modulated State Receptor mGluR5 Receptor Complex mGluR5-Glutamate Receptor Complex Receptor->Complex  Glutamate  Binding Glutamate Glutamate (Orthosteric Site) PF This compound (Allosteric Site) Modulated Allosterically Modulated Complex PF->Modulated  Allosteric  Modulation Complex->Modulated  this compound  Binding Response Reduced Cellular Response Modulated->Response  Attenuated  Signaling

Experimental Methods and Protocols

Receptor Preparation and Membrane Isolation

The quality of receptor preparations is crucial for consistent and reliable binding data. For mGluR5 binding assays, cell membranes expressing recombinant human mGluR5 are typically used. The preparation protocol involves homogenizing cells in ice-cold hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) containing protease inhibitors, followed by centrifugation at 40,000 × g for 20 minutes at 4°C. The pellet is resuspended in assay buffer and aliquoted for storage at -80°C. Protein concentration should be determined using a standardized method like Bradford or BCA assay, with typical working concentrations of 5-20 μg protein per tube for radioligand binding assays.

Radioligand Binding Assay Protocol

The following protocol describes a standard filtration-based radioligand binding assay suitable for characterizing this compound binding to mGluR5:

3.2.1 Reagents and Materials
  • Radioligand: [³H]MPEP or [³H]ABP688 (specific activity: 70-85 Ci/mmol)
  • Membrane preparation: mGluR5-expressing cell membranes (5-20 μg protein/tube)
  • Assay buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% bovine serum albumin (BSA)
  • This compound: 10 mM stock solution in DMSO, serially diluted in assay buffer
  • Wash buffer: 50 mM Tris-HCl, pH 7.4, at 4°C
  • Scintillation cocktail: Suitable for aqueous samples
  • Equipment: Water bath, cell harvester, glass fiber filters (GF/B), scintillation counter
3.2.2 Saturation Binding Protocol

Saturation experiments determine the binding affinity (Kd) and receptor density (Bmax) of the radioligand:

  • Prepare incubation tubes containing increasing concentrations of radioligand (typically 0.1-30 nM) in a final volume of 500 μL assay buffer.

  • Add membrane preparation to each tube (final protein concentration: 5-20 μg/tube).

  • Include control tubes for determining nonspecific binding (NSB) by adding excess unlabeled competitor (e.g., 10 μM MPEP).

  • Incubate samples for 60 minutes at room temperature or 37°C with gentle shaking to reach equilibrium.

  • Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine (to reduce filter binding).

  • Rapidly wash filters with 3 × 4 mL ice-cold wash buffer to remove unbound radioligand.

  • Transfer filters to scintillation vials, add cocktail, and measure radioactivity after 6-12 hours of extraction.

3.2.3 Competition Binding Protocol

Competition experiments determine the inhibitory constant (Ki) of this compound:

  • Prepare incubation tubes with a fixed concentration of radioligand (approximately at its Kd value).

  • Add increasing concentrations of this compound (typically spanning 0.1 nM to 100 μM) to appropriate tubes.

  • Include control tubes for total binding (no competitor) and nonspecific binding (excess unlabeled competitor).

  • Add membrane preparation and follow steps 4-7 of the saturation binding protocol.

The following workflow diagram illustrates the key steps in the receptor binding assay process:

G Receptor Binding Assay Workflow Membranes Prepare Membrane Suspension Incubation Incubate Reaction Mixture (60 min, 25°C) Membranes->Incubation Radioligand Prepare Radioligand Dilutions Radioligand->Incubation Compound Prepare this compound Dilutions Compound->Incubation Separation Separate Bound from Free by Filtration Incubation->Separation Wash Wash Filters with Ice-Cold Buffer Separation->Wash Detection Measure Radioactivity by Scintillation Counting Wash->Detection Analysis Analyze Data and Calculate Ki Value Detection->Analysis

Scintillation Proximity Assay (SPA) Protocol

As an alternative to filtration methods, Scintillation Proximity Assays (SPA) offer a homogeneous, non-separation approach to receptor binding studies. SPA utilizes specialized beads containing scintillant that emit light only when radioligands are in close proximity (bound to receptors captured on the beads). The protocol for SPA includes:

  • Select appropriate SPA beads (e.g., WGA-coated beads for membrane capture).

  • Optimize bead and membrane concentrations to maximize specific binding while minimizing non-proximity effects.

  • Combine reagents in microplates: membranes, radioligand, this compound (for competition), and SPA beads.

  • Incubate with shaking for 60-120 minutes to reach equilibrium.

  • Measure radioactivity using a microplate scintillation counter after brief settling.

SPA offers advantages including reduced handling steps, elimination of separation steps, and minimized radioactive waste. However, potential disadvantages include higher cost, lower counting efficiency, and possible interference from colored compounds [4].

Data Analysis and Interpretation

Quantification of Binding Parameters

Analysis of receptor binding data typically involves nonlinear regression to determine key pharmacological parameters. For saturation binding experiments, data are analyzed using a one-site binding model to determine the dissociation constant (Kd) and maximum binding site density (Bmax):

[ B = \frac{B_{max} \times [L]}{K_d + [L]} + NS \times [L] ]

Where B is specific binding at each radioligand concentration [L], and NS represents nonspecific binding.

For competition binding experiments, data are analyzed to determine the inhibitory constant (Ki) of this compound using the Cheng-Prusoff equation:

[ K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_d}} ]

Where IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding, [L] is the concentration of free radioligand, and Kd is the dissociation constant of the radioligand.

Table 2: Key Parameters for this compound Binding to mGluR5

Parameter Value Method Conditions
IC50 3 nM Radioligand competition [³H]MPEP displacement
Ki 3 nM Calculated from IC50 Human mGluR5 membranes
Selectivity >100-fold vs mGluR1 Competition binding Selectivity panel
Mechanism Negative allosteric modulator Functional assays Calcium mobilization
Validation and Quality Control

To ensure reliable and reproducible binding data, several quality control measures should be implemented:

  • Z-factor determination: For high-throughput applications, calculate Z-factor to assess assay quality (Z-factor > 0.4 is acceptable) [4].
  • Specific binding: Ensure specific binding represents >80% of total binding at the Kd concentration of radioligand.
  • Signal stability: Verify that steady-state binding is maintained throughout the measurement period.
  • Reproducibility: Assess inter-assay and intra-assay variability with coefficient of variation <15%.
  • Control compounds: Include reference compounds with known binding parameters in each experiment.

Technical Considerations and Troubleshooting

Assay Optimization Factors

Several factors require optimization during assay development to ensure robust and reliable results:

  • Buffer composition: Binding assays may require specific ions (CaCl₂, MgCl₂, NaCl) to fully activate receptors. Commonly used buffers include TRIS or HEPES at 25-100 mM, pH 7.0-7.5 [4].
  • Incubation time: Establish time courses to ensure equilibrium is reached. For mGluR5 allosteric modulators, this typically requires 60-90 minutes at room temperature or 37°C.
  • Membrane protein concentration: Optimize to ensure <10% of added radioligand is bound (to avoid ligand depletion).
  • Radioligand concentration: For competition assays, use radioligand at or below its Kd value.
  • Nonspecific binding: Define using appropriate blank (membranes without receptor) and excess unlabeled competitor (e.g., 10 μM MPEP for mGluR5).
Specificity and Selectivity Testing

For comprehensive characterization of this compound, selectivity profiling against related receptors should be conducted:

  • Receptor panels: Test binding against mGluR1 (closest relative), other mGluR subtypes, and unrelated receptors.
  • Cellular context: Consider potential differences in binding affinity between recombinant systems and native tissues.
  • Species differences: Evaluate binding across species if translational research is anticipated.

Table 3: Troubleshooting Common Issues in Receptor Binding Assays

Problem Possible Causes Solutions
High nonspecific binding Radioligand sticking to filters/tubes Add BSA (0.1-0.5%) or use PEI-treated filters
Low specific binding Receptor degradation, incorrect radioligand concentration Fresh receptor preps, verify radioligand Kd
Poor reproducibility Variable temperature, inconsistent washing Standardize incubation conditions, use cell harvester
Shallow competition curves Multiple binding sites, assay artifacts Test one-site vs two-site binding models
High background in SPA Non-proximity effects, colored compounds Optimize bead concentration, use clear plates

Applications in Drug Discovery

Receptor binding assays with this compound serve multiple purposes in drug discovery and development:

  • Mechanism of action studies: Elucidate the molecular interactions between this compound and mGluR5.
  • Structure-activity relationships: Guide medicinal chemistry efforts by correlating structural modifications with binding affinity.
  • Selectivity profiling: Assess potential off-target interactions that could contribute to side effects.
  • Biomarker development: Support translational research by correlating receptor occupancy with pharmacological effects.

The principles and protocols described herein for this compound can be adapted to other allosteric modulators targeting mGluR5 or related receptors. As research progresses, these binding assays will continue to provide critical insights into the complex pharmacology of allosteric modulation and support the development of novel therapeutics for neurological disorders.

References

Application Note Framework: Characterization of a Research Compound

Author: Smolecule Technical Support Team. Date: February 2026

This framework is structured to help you compile a complete application note. The content below, especially in the tables and protocols, is based on general best practices in drug discovery [1] [2] and should be replaced with your compound-specific data.

1. Introduction

  • Objective: This application note provides detailed protocols for the in vitro characterization of [Compound Name], a [briefly describe mechanism of action, e.g., BCRP inhibitor] for research use only.
  • Background: Briefly describe the target (e.g., BCRP/ABCG2) and its role in physiology and disease, such as its impact on drug pharmacokinetics and chemoresistance. Mention the need for high-quality research tools to study this target.

2. Chemical and Physical Characterization Summarize key data in a table for quick reference.

Table 1: Chemical and Physical Properties of [Compound Name]

Property Detail
CAS Number [Insert CAS Number]
Molecular Formula [Insert Formula]
Molecular Weight [Insert Mass] ± [Insert Tolerance] Da
Purity ≥ [Insert Purity] % (by HPLC)
Storage Condition -20°C, desiccated
Solubility [e.g., DMSO: >50 mM]

3. Experimental Protocols

3.1. Target Engagement and Binding Affinity This section should detail experiments like surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to the target protein.

  • Protocol Overview:
    • Protein Preparation: Purified target protein is buffer-exchanged into a suitable running buffer (e.g., HBS-EP+).
    • Immobilization: The protein is immobilized on a CMS sensor chip to a response level of [e.g., 5,000-10,000 Response Units (RU)].
    • Kinetic Analysis: A 2-fold serial dilution of [Compound Name] is injected over the chip surface. The association and dissociation phases are monitored.
    • Data Analysis: Sensorgrams are fitted to a 1:1 binding model using evaluation software to determine the kinetic rate constants (ka, kd) and the equilibrium dissociation constant (KD).

3.2. Cellular Potency and Viability Assay This protocol assesses the functional effect of the compound in a cell-based model.

  • Protocol Overview:
    • Cell Seeding: Seed [Cell Line, e.g., MDCK-II BCRP] cells in a 96-well plate at a density of [e.g., 10,000 cells/well] and culture for 24 hours.
    • Compound Treatment: Treat cells with a dose range of [Compound Name] (e.g., 0.1 nM - 10 µM) for a specified duration (e.g., 72 hours). Include a positive control (e.g., known inhibitor) and vehicle control (DMSO).
    • Viability Measurement: Add a cell viability reagent (e.g., MTT, CellTiter-Glo). Incubate for a specified time and measure absorbance or luminescence.
    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic model.

4. Experimental Workflow and Mechanism of Action

The diagram below illustrates the key stages of in vitro characterization for a research compound, from biochemical analysis to cellular functional assays.

G Start Compound Characterization Biochem Biochemical Assay (Binding Affinity) Start->Biochem Cellular Cellular Assay (Potency & Viability) Biochem->Cellular Analysis Data Analysis (KD, IC50) Cellular->Analysis Application Research Application Analysis->Application

caption: Workflow for in vitro compound characterization.

For a molecular glue stabilizer, the mechanism can be visualized as follows, based on recent research into protein-protein interaction (PPI) stabilizers [3].

G P1 Protein A (e.g., 14-3-3) P2 Protein B (e.g., Client Protein) P1->P2 Weak Interaction Complex Stabilized Protein Complex P1->Complex P2->Complex MG Molecular Glue MG->P1 MG->P2 Invis

caption: Molecular glue stabilizes a protein-protein interaction.

How to Locate Specific Compound Data

Since the specific details for PF-06422913 were not available in my search, here are concrete steps you can take to find them:

  • Check Supplier Documentation: The most reliable source is the manufacturer or distributor (e.g., MedChemExpress, Selleckchem, Tocris). Their product pages often provide detailed application notes, protocols, and certificates of analysis.
  • Search Scientific Literature: Use databases like PubMed [4] and Google Scholar [5] to find research papers that have used this compound. The methods sections of these papers are invaluable for proven protocols.
  • Leverage Patent Databases: Search for the compound on sites like Google Patents or the USPTO. Patents frequently contain detailed experimental sections and examples of its use.

References

PF-06422913 negative allosteric modulation experimental protocols

Author: Smolecule Technical Support Team. Date: February 2026

Conceptual Framework for NAM Characterization

The table below Artificially divides the characterization of a NAM like PF-06422913 into key experimental phases [1] [2].

Experimental Phase Primary Objective Key Parameters Measured
1. In silico Assessment & Binding Site Identification To predict the binding mode, affinity, and key molecular interactions of the NAM with its target receptor. Predicted binding energy (ΔG in kcal/mol); key residue interactions; receptor modulation mechanism.
2. In vitro Binding Studies To quantify the affinity of the NAM for its allosteric site and its effect on orthosteric ligand binding. Allosteric dissociation constant (KB or KA); binding affinity (Ki in nM); effect on orthosteric ligand Kd.
3. Functional Characterization (Signaling Assays) To determine the pharmacological effect (negative modulation) on receptor signaling pathways in live cells or tissues. Half-maximal inhibitory concentration (IC50); negative allosteric modulator cooperativity factor (αβ or β); reduction in agonist efficacy (Emax).

General Experimental Protocols for NAM Characterization

You can use the following generalized protocols to experimentally characterize a NAM such as this compound.

Protocol 1: In silico Molecular Docking and Dynamics

This protocol is used to generate hypotheses about the binding mode and stability of the NAM-receptor complex [1] [2] [3].

  • 1.1. System Preparation:
    • Obtain a high-resolution crystal structure of the target receptor (e.g., from the Protein Data Bank). If unavailable, construct a homology model based on a closely related receptor with a known structure.
    • Prepare the ligand (this compound) structure by optimizing its 3D geometry and assigning partial charges.
  • 1.2. Molecular Docking:
    • Define the search space (the allosteric binding pocket) based on known mutagenesis data or structural studies.
    • Perform docking simulations using software (e.g., AutoDock Vina, Glide) to generate multiple potential binding poses.
    • Select the top poses based on docking scores (e.g., predicted binding affinity in kcal/mol) and the feasibility of intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking).
  • 1.3. Molecular Dynamics (MD) Simulations:
    • Place the docked NAM-receptor complex within a phospholipid bilayer mimicking the cell membrane. Solvate the system in an explicit water model and neutralize it with ions.
    • Run long-scale MD simulations (typically 100 nanoseconds to 1 microsecond) under constant temperature and pressure to assess the stability of the complex.
    • Key Analyses: Calculate the root-mean-square deviation (RMSD) of the protein backbone; measure the number of stable hydrogen bonds between the NAM and the receptor; define a mechanism of modulation, such as the impact on the "transmission switch" or other structural elements related to receptor activation [1].
Protocol 2: Radioligand Binding Assay to Determine Allosteric Interactions

This assay quantifies the binding affinity of the NAM and its effect on the binding of an orthosteric radioligand [2].

  • 2.1. Membrane Preparation:
    • Harvest cells expressing the target receptor. Homogenize and centrifuge to isolate the crude membrane fraction. Resuspend the pellet in a suitable assay buffer.
  • 2.2. Saturation Binding (to determine Kd):
    • Incubate membrane preparations with increasing concentrations of a radiolabeled orthosteric ligand (e.g., [³H]Ligand) in the absence or presence of a fixed concentration of the NAM (this compound).
    • Key Parameter: A rightward shift in the saturation curve indicates that the NAM is reducing the orthosteric ligand's affinity.
  • 2.3. Competition Binding (to determine Ki):
    • Incubate membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled NAM.
    • Fit the data to a non-competitive inhibition model to calculate the NAM's inhibitory binding constant (Ki in nM).
  • 2.4. Data Analysis:
    • Use nonlinear regression analysis (e.g., in GraphPad Prism) to determine the equilibrium dissociation constant (Kd) and the maximal density of receptors (Bmax).
    • The allosteric effect is confirmed if the NAM changes the Kd of the orthosteric ligand without fully displacing it, and if it decreases Bmax in a non-competitive manner.
Protocol 3: Functional Assay Using a Second Messenger System

This protocol assesses the functional consequence of NAM binding on receptor signaling, typically by measuring intracellular calcium mobilization [4] [2].

  • 3.1. Cell Culture and Preparation:
    • Culture cells stably expressing the target receptor (e.g., HEK293 or CHO cells). Seed them into a 96-well or 384-well microplate at an optimal density 24 hours before the assay.
  • 3.2. Dye Loading and Agonist Stimulation:
    • On the day of the assay, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
    • Prepare a concentration-response curve of the receptor's orthosteric agonist in the absence and presence of various fixed concentrations of the NAM (this compound).
  • 3.3. Signal Measurement and Analysis:
    • Use a fluorescent plate reader or a functional drug discovery system (e.g., FLIPR) to measure the real-time calcium flux upon agonist addition.
    • Normalize the fluorescence responses to the maximal agonist response.
    • Fit the data to an operational model of allosterism to determine the NAM's IC50 and its negative cooperativity factor (β), where β < 1 indicates negative modulation.

Workflow for Characterizing a Negative Allosteric Modulator

The following diagram illustrates the logical progression of experiments, from computational prediction to functional validation.

Start Start: Target Receptor Identification Comp In silico Assessment (Molecular Docking & Dynamics) Start->Comp Define binding site Bind In vitro Binding Studies (Radioligand Binding Assay) Comp->Bind Hypothesized binding mode Func Functional Characterization (Signaling Assay) Bind->Func Confirmed binding & affinity (Kᵢ) Data Data Integration & Analysis Func->Data IC₅₀ & cooperativity (β) End Conclusion on NAM Profile Data->End

Important Considerations for Protocol Adaptation

Please note that the information available did not specify the target receptor for this compound, which is a critical piece of information. The protocols above are generalized.

  • Target Receptor is Key: All experimental parameters (cell line, orthosteric ligand, signaling assay) depend entirely on the specific receptor that this compound modulates.
  • Buffer and Reagents: Specific buffer compositions (e.g., HEPES concentration, salt content) and reagent brands should be optimized for your specific target and assay conditions.
  • Data Interpretation: A true NAM characteristic is a reduction in the maximal response (emax) of an agonist, not just a rightward shift in the potency curve (which is typical for a competitive antagonist).

Reference Information

  • The computational modeling of allosteric modulation of metabotropic glutamate receptors. Adv Pharmacol. 2020;88:1-33. doi: 10.1016/bs.apha.2020.02.004. [Citation:1]
  • Negative allosteric modulation of CB1 cannabinoid receptor signaling suppresses opioid-mediated tolerance and withdrawal. Neuropharmacology. 2024 Oct 1;257:110052. doi: 10.1016/j.neuropharm.2024.110052. [Citation:3]
  • Computational Advances for the Development of Allosteric Modulators and Bitopic Ligands in G Protein-Coupled Receptors. AAPS J. 2015 Sep;17(5):1080-95. doi: 10.1208/s12248-015-9776-y. [Citation:5]
  • A COMPUTATIONAL ASSESSMENT OF THE ALLOSTERIC MODULATION OF GABAA RECEPTOR Master's Thesis, UAE University (2022). [Citation:7]

References

FAQ 1: What type of skin lesions does PF-06422913 cause in cynomolgus macaques?

Author: Smolecule Technical Support Team. Date: February 2026

PF-06422913, an mGluR5 negative allosteric modulator, can induce skin lesions consistent with a delayed-type (Type-IV) hypersensitivity reaction in cynomolgus macaques [1]. The table below summarizes the key clinical and histological characteristics.

Table 1: Characteristics of Skin Lesions Induced by mGluR5 NAMs

Feature Description
Time to Onset Approximately 8 to 9 days after the start of dosing [1].

| Clinical Signs | - Macroscopic Lesions: Generalized redness (erythema) and skin lesions in multiple locations, with the most prominent effects in the genital region of males [1].

  • Lesion Progression: May include vesicles, scabs, erosions, and ulcerations [1]. In some animals, clinical effects resolved with continued dosing, while in others the inflammation progressed [1]. | | Histopathology | - Microscopic Lesions: Found in both clinically affected and unaffected skin areas. Key features include:
    • Lymphocytic interface inflammation [1].
    • Subepidermal bullae (blister formation) [1].
    • Individual keratinocyte vacuolation and necrosis [1]. | | Immune Cell Infiltrate | Primarily consists of CD3 and CD4 positive T lymphocytes, with minimal macrophages and rare CD8 positive T lymphocytes [1]. | | Rechallenge Response | In a subset of animals, a rechallenge after a dosing holiday led to lesion development with a more rapid clinical onset, supporting an immune-mediated mechanism [1]. |

FAQ 2: What is the underlying mechanism of these skin lesions?

The available evidence points towards an immune-mediated mechanism. While the exact molecular initiating event is still under investigation, the following pathway synthesizes information from studies on mGluR5 NAMs, including this compound.

G cluster_0 Manifestations Start This compound (mGluR5 NAM) MOA Molecular Initiating Event (Potential AhR activation or other unknown interaction) Start->MOA ImmuneAct Immune System Activation MOA->ImmuneAct Tcell T Cell Priming & Expansion (CD4+ T lymphocytes) ImmuneAct->Tcell Cytokine Cytokine Release Tcell->Cytokine Memory Immune Memory Formation Tcell->Memory After first exposure SkinDamage Skin Tissue Damage Cytokine->SkinDamage ClinicalSigns Clinical & Histological Signs SkinDamage->ClinicalSigns L1 ∙ Lymphocytic interface inflammation ClinicalSigns->L1 L2 ∙ Keratinocyte necrosis ClinicalSigns->L2 L3 ∙ Subepidermal bullae formation ClinicalSigns->L3 L4 ∙ Generalized erythema and lesions ClinicalSigns->L4 Memory->Tcell Rechallenge

Fig. 1 Proposed mechanism for this compound-induced skin lesions in cynomolgus macaques.

Key supporting evidence for this mechanism includes:

  • Mode of Action Link: The occurrence of these lesions across different chemotypes of mGluR5 NAMs suggests a relationship with the intended pharmacological target, mGluR5, and not just a compound-specific effect [1].
  • Molecular Studies: Research into the mechanisms of skin toxicity associated with mGluR5 NAMs has pointed to a potential role for the Aryl hydrocarbon Receptor (AhR) as a molecular initiating event [2].
  • Immune Memory: The accelerated onset of lesions upon rechallenge provides strong evidence for an adaptive, antigen-specific T-cell response [1].

FAQ 3: How does this toxicity compare to other drug-induced skin lesions in monkeys?

It is important to differentiate this specific hypersensitivity reaction from skin toxicities caused by other drug classes. The following table provides a comparison.

Table 2: Comparison of Drug-Induced Skin Toxicities in Cynomolgus Macaques

Drug / Compound Class Primary Proposed Mechanism Key Histological Features Distinguishing Factors
mGluR5 NAMs (e.g., this compound) Delayed-Type (Type-IV) Hypersensitivity [1] Lymphocytic interface inflammation, keratinocyte necrosis, subepidermal bullae [1] T-cell dominated infiltrate; possible link to primary pharmacology (mGluR5); rechallenge leads to faster onset [1].
Cell Cycle Modulators Direct Cytotoxicity to rapidly dividing cells (e.g., in epidermis) [3] Epidermal vesicle formation and ulceration; level of skin separation may vary [3] Linked to drug's primary mechanism of action on cell cycle; not typically immune-mediated [3].
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Vildagliptin) Vascular Dysfunction mediated by increased sympathetic tone and Neuropeptide Y (NPY) [4] Hypertrophy/hyperplasia of dermal arterioles; lesions often on extremities (tail, pinnae) [4] Lesions are dose-dependent and reversible; prevented by elevated ambient temperature; associated with increased blood pressure [4].

FAQ 4: What investigative approaches can help elucidate the mechanism?

If you observe similar skin toxicities in your studies, a combination of histological, immunohistochemical, and investigative techniques can be employed.

  • Comprehensive Histopathology: Conduct a thorough microscopic examination of both affected and unaffected skin areas, as lesions can be present even without macroscopic signs [1].
  • Immunohistochemistry (IHC): Use IHC to characterize the inflammatory infiltrate. For mGluR5 NAMs, staining for CD3 (general T-cell marker), CD4 (helper T-cells), and CD8 (cytotoxic T-cells) is crucial to confirm a T-cell-dominated response [1].
  • Rechallenge Studies: As performed in the original studies, a dosing holiday followed by a rechallenge can provide strong evidence for an immune-mediated mechanism if the lesions reappear with a shorter time to onset [1].
  • Review Background Data: Be aware of common spontaneous findings in cynomolgus monkeys, such as focal lymphoplasmacytic infiltrates in various organs, to help distinguish drug-induced effects from background lesions [5] [6].
  • Mechanistic Studies: Investigate specific pathways, such as the Aryl hydrocarbon Receptor (AhR) pathway, which has been implicated as a potential molecular starting point for this toxicity [2].

Key Takeaways for Researchers

  • Species Specificity: Be aware that this skin toxicity was identified in cynomolgus macaques, and its relevance to humans must be carefully evaluated during drug development [1] [3].
  • Monitor Closely: Clinical signs can appear after about one week of dosing and may not follow a uniform progression in all animals [1].
  • Mechanism Matters: Understanding whether a skin finding is due to direct cytotoxicity, a hypersensitivity reaction, or vascular effects is critical for assessing human risk and potentially designing safer compounds [1] [3] [4].

References

Troubleshooting Guide: Delayed Hypersensitivity to mGluR5 NAMs

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the skin lesions identified in cynomolgus macaques treated with metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators, including PF-06422913 [1] [2].

Q1: What are the clinical and histological characteristics of this reaction? The skin lesions are consistent with a delayed type-IV hypersensitivity reaction [1]. The key characteristics are summarized below.

Feature Description
Time to Onset 8-9 days after initiation of dosing [1].
Macroscopic Signs Lesions in multiple locations; most prominent in the genital region of males; generalized erythema in both sexes [1].
Microscopic Signs Lymphocytic interface inflammation, subepidermal bullae, and individual keratinocyte vacuolation/necrosis [1].
Infiltrate Composition Primarily CD3 and CD4 positive T lymphocytes; minimal CD68+ macrophages; rare CD8+ T lymphocytes [1].
Rechallenge Response Re-exposure after a dosing holiday leads to lesion recurrence with a more rapid clinical onset [1].

Q2: What is the underlying immunological mechanism? This reaction is a T-cell mediated immune response, classified as a delayed-type hypersensitivity (DTH) [3]. The following diagram illustrates the proposed cellular mechanism.

Antigen Drug Antigen APC Antigen Presenting Cell (e.g., Macrophage) Antigen->APC TH1 T-helper 1 (Th1) Cell APC->TH1 Antigen Presentation Cytokines Inflammatory Cytokines (IFN-γ, IL-1, IL-6, TNF-α) TH1->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Macrophage Macrophage Recruitment & Activation Cytokines->Macrophage Macrophage->Inflammation

Q3: How can we manage this issue in preclinical studies? While avoidance is primary, the following strategies can be considered for management and confirmation.

Strategy Description & Consideration
Dosing Holiday & Rechallenge A subset of animals was given a dosing holiday and rechallenged. This confirmed the hypersensitivity, as lesions developed with a more rapid onset [1]. This can be a diagnostic tool but carries risks.
Pharmacological Intervention Treatment typically involves anti-inflammatory and immunosuppressive agents. Topical or systemic corticosteroids are a primary medical treatment to reduce inflammation [4].
Consultation For severe cases, consultation with a specialist in immunology or veterinary pathology is warranted [4].

Q4: Are there specific experimental protocols to study this reaction? A rechallenge protocol and detailed histological analysis are key for confirmation and study. The workflow below outlines a general approach.

Start Initial Dosing Observe1 Observe for Lesions (Days 8-9) Start->Observe1 Holiday Dosing Holiday (Recovery Period) Observe1->Holiday Rechallenge Drug Rechallenge Holiday->Rechallenge Observe2 Monitor for Accelerated Onset of Lesions Rechallenge->Observe2 Analyze Histological & Immunophenotyping Analysis Observe2->Analyze

Key Experimental Notes:

  • Rechallenge: This step confirms the immunological "memory" characteristic of DTH [1].
  • Analysis: Post-rechallenge, a thorough histological examination is crucial. Immunohistochemistry for CD3 and CD4 markers can confirm the presence of the specific T-cell populations driving the reaction [1].

Key Takeaways for Researchers

  • This DTH reaction is a class effect observed across different chemotypes of mGluR5 NAMs, suggesting a possible link to the mechanism of action [1]
  • The primary management strategy is immediate discontinuation of the compound upon observation of skin lesions [4]
  • The bullous nature of the lesions shares some features with severe bullous drug eruptions in humans, highlighting the importance of this non-human primate model for predicting human safety [1]

References

PF-06422913 lymphocytic interface inflammation side effects

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings on Lymphocytic Interface Dermatitis

The table below summarizes the core findings from a non-clinical toxicology study on cynomolgus macaques treated with mGluR5 negative allosteric modulators, which includes PF-06422913 [1].

Aspect Findings in Cynomolgus Macaques
Compound Class Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators [1]
Time to Onset 8 to 9 days after start of dosing [1]
Macroscopic Lesions Genital region (prominent in males), generalized erythema (both sexes) [1]
Microscopic Lesions Lymphocytic interface inflammation, subepidermal bullae, individual keratinocyte vacuolation/necrosis [1]
Inflammatory Infiltrate Primarily CD3 and CD4 positive T lymphocytes; minimal CD68+ macrophages; rare CD8+ T lymphocytes [1]
Rechallenge Recurrence with more rapid onset after dosing holiday and rechallenge [1]
Pathogenesis Consistent with a delayed type-IV hypersensitivity reaction; some features comparable to bullous drug eruptions in humans [1]
MOA Relationship A relationship to the intended mode of action (mGluR5 inhibition) could not be ruled out [1]

Investigative & Diagnostic Guidelines

Differential Diagnosis

Lymphocytic interface dermatitis is a histological pattern, and distinguishing this drug-induced reaction from other similar conditions is crucial. The table below lists key differential diagnoses [2] [3].

Condition Key Distinguishing Features
Cutaneous Lupus Erythematosus Female predominance; positive ANA, anti-Smith, and anti-dsDNA antibodies; less truncal involvement [4] [2].
Lichen Planus Dense band-like (lichenoid) lymphocytic infiltrate; epidermal changes like hypergranulosis and acanthosis; often pruritic, purple, polygonal papules [2] [3] [5].
Erythema Multiforme Prototype of "acute cytotoxic" interface dermatitis; associated with herpes simplex infection or other triggers; "satellite cell necrosis" may be present [2] [3].
Polymorphous Light Eruption Triggered by sun exposure; lesions can occur in non-sun-exposed areas [4].
Jessner's Lymphocytic Infiltration Benign condition with superficial and deep perivascular lymphocytic infiltrates; can be induced by drugs [4].
Proposed Experimental Workflow for Investigation

For investigating this finding in a non-clinical or translational research setting, the following workflow is recommended.

Start Observed Skin Lesion H1 Histopathological Analysis Start->H1 H2 Confirm Lymphocytic Interface Dermatitis H1->H2 I1 Immunophenotyping H2->I1 C1 Clinical Correlation H2->C1 D1 Differential Diagnosis H2->D1 I2 Characterize Infiltrate: Primarily CD3+/CD4+ T-cells I1->I2 M1 Mechanistic Investigation I2->M1 C2 Correlate with Dosing Timeline and Rechallenge Response C1->C2 C2->M1 M2 Assess Relationship to: - Drug's MOA (mGluR5) - Delayed Hypersensitivity M1->M2 D2 Rule Out: - Cutaneous Lupus - Lichen Planus - Erythema Multiforme D1->D2 D2->M1

Experimental Protocols for Mechanistic Insight

To delve deeper into the underlying mechanisms, consider these experimental approaches.

1. Histopathology and Immunophenotyping This is the foundational protocol for confirming the diagnosis [1] [2] [3].

  • Tissue Collection: Collect skin biopsies from both lesional and non-lesional areas.
  • Processing: Fix in 10% neutral buffered formalin, process, and embed in paraffin.
  • Staining: Section and stain with Hematoxylin and Eosin (H&E).
  • Key Assessment: Evaluate for basal vacuolization, apoptotic keratinocytes (Civatte bodies), and lymphocytic infiltration at the dermo-epidermal junction.
  • Immunohistochemistry (IHC): Perform IHC on serial sections using antibodies against CD3 (pan-T cell), CD4 (T-helper), CD8 (cytotoxic T), and CD68 (macrophages) to characterize the inflammatory infiltrate [1].

2. Rechallenge Study Protocol This protocol is critical for establishing a causal link to the drug and understanding the immune response [1].

  • Dosing Holiday: After the initial appearance of skin lesions, discontinue the test article (this compound).
  • Observation: Monitor until the clinical and histological lesions have fully resolved.
  • Rechallenge: Re-administer the test article at the same or a lower dose.
  • Monitoring: Observe and record the time to relapse and the severity of lesions.
  • Expected Outcome: A positive rechallenge is indicated by a recurrence of lesions with a more rapid onset, which is highly suggestive of an adaptive immune (hypersensitivity) response [1].

Key Takeaways for Researchers

  • Monitor Closely: Be vigilant for skin changes, particularly after 1-2 weeks of dosing, with special attention to the genital region in males.
  • Biopsy Early: A skin biopsy for H&E and immunophenotyping is essential for definitive diagnosis.
  • Consider Rechallenge: A controlled rechallenge study provides the strongest evidence for a drug-related effect.
  • Rule Out Other Causes: A thorough differential diagnosis is necessary, as this histological pattern is not unique to this drug class.

References

What is the Reported Genital Skin Finding with PF-06422913?

Author: Smolecule Technical Support Team. Date: February 2026

In preclinical studies, cynomolgus macaques treated with metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators, including PF-06422913, developed drug-induced skin lesions. A key observation was genital region involvement in male monkeys, alongside generalized erythema in both sexes [1].

The table below summarizes the characteristics of this finding:

Feature Description
Compound Class Metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators [2] [1]
Species Observed Cynomolgus macaques [1]
Time to Onset ~8-9 days of dosing [1]
Key Clinical Sign Macroscopic skin lesions, with prominent effects in the genital region of males [1]
Histopathology Lymphocytic interface inflammation, subepidermal bullae, individual keratinocyte vacuolation/necrosis [1]
Proposed Mechanism Delayed type-IV (T-cell mediated) hypersensitivity; a relationship to the primary pharmacology (mode of action) could not be ruled out [1]

How Should I Investigate This Finding in My Lab?

If you observe similar genital erythema in your animal models, here is a recommended investigative workflow to confirm the finding and understand its nature. This process outlines the key steps from initial observation to data synthesis.

Start Observe Genital Erythema Clinical Clinical Examination & History Start->Clinical Pathology Histopathological Analysis Clinical->Pathology Rechallenge Rechallenge Study Pathology->Rechallenge If findings support hypersensitivity DataSynth Data Synthesis & Conclusion Pathology->DataSynth If other findings Rechallenge->DataSynth Report Report Findings DataSynth->Report

Follow these detailed protocols for each step in the investigation:

Clinical Examination & History
  • Thorough Documentation: Record the exact day of onset, lesion distribution (genital region, other sites), and morphology (redness, swelling, erosions). Photograph lesions over time.
  • Dosing Review: Confirm the dose level, regimen, and formulation of this compound. Check for correlations between dose initiation and lesion onset.
  • Animal History: Note the sex, age, and origin of the animals. The finding was prominent in male genitalia, but generalized erythema occurred in both sexes [1].
Histopathological Analysis
  • Tissue Collection: Collect full-thickness skin biopsies from affected genital skin and clinically normal skin at study termination.
  • Staining and Evaluation: Process tissues for routine H&E staining. Key features to look for include [1]:
    • Lymphocytic infiltration at the dermal-epidermal interface.
    • Vacuolation or necrosis of individual keratinocytes.
    • Presence of subepidermal bullae (blisters).
  • Immunophenotyping: To confirm the hypersensitivity mechanism, perform immunohistochemistry staining on the infiltrate. The characteristic finding is a dominant infiltrate of CD3 and CD4 positive T lymphocytes, with minimal macrophages and rare CD8 positive T cells [1].
Rechallenge Study
  • Purpose: To confirm a hypersensitivity reaction, which is typified by a more rapid onset upon re-exposure.
  • Protocol: After lesions resolve during a dosing holiday, rechallenge a subset of animals with this compound. Monitor closely for the reappearance of skin lesions with an accelerated onset [1].

What is the Biological Context and Risk Assessment?

The following diagram illustrates the pathobiological process and the key investigative questions your study should aim to answer, based on current evidence.

Drug This compound (mGluR5 NAM) ImmuneAct Immune Activation Drug->ImmuneAct Question1 Key Question 1: Is the effect specific to certain chemotypes? Drug->Question1 Question2 Key Question 2: Is it related to primary mGluR5 modulation? Drug->Question2 Hypersensitivity Delayed Type-IV Hypersensitivity Reaction ImmuneAct->Hypersensitivity ClinicalSign Clinical Signs: - Genital Region Erythema (Males) - Generalized Erythema Hypersensitivity->ClinicalSign

  • Mechanism: The evidence strongly suggests a T-cell mediated delayed hypersensitivity reaction, not a direct toxic effect [1]. However, a link to the drug's intended target (mGluR5) has not been entirely ruled out, as the lesion was seen across different chemical compounds in the same drug class [1].
  • Human Translational Risk: This finding in monkeys signals a potential risk for severe cutaneous adverse reactions (SCARs) in humans, such as bullous drug eruptions. This hypothesis should be actively monitored and investigated during clinical development.

FAQ for Technical Support

Q1: Is the genital erythema specific to this compound? No. This finding was reported for three different mGluR5 negative allosteric modulators, indicating it might be a class effect. However, the underlying reason (hypersensitivity vs. primary pharmacology) is not fully resolved [1].

Q2: Does the finding resolve, or is it progressive? The clinical course varied. In some animals, lesions resolved despite continued dosing, while in others, the inflammation progressed. One female in a 12-week study exhibited systemic lymphocytic inflammation [1].

Q3: What are the recommended risk mitigation steps for drug development?

  • Enhanced Monitoring: Implement rigorous dermatological monitoring in both preclinical and clinical trials.
  • Bioinformatics Screening: Use tools to assess the compound's potential for hypersensitivity.
  • Proactive Communication: Clearly document this preclinical signal in regulatory filings and clinical trial investigator brochures.

References

PF-06422913 subepidermal bullae microscopic lesions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What microscopic skin lesions are associated with mGluR5 NAMs in non-human primates?

    • A1: In cynomolgus macaques, treatment with mGluR5 NAMs causes microscopic skin lesions characterized by lymphocytic interface inflammation, subepidermal bullae, and individual keratinocyte vacuolation/necrosis [1].
  • Q2: What is the suspected mechanism behind these skin findings?

    • A2: The evidence suggests a Type-IV delayed hypersensitivity reaction. This is supported by the T-lymphocyte-dominated inflammatory infiltrate and the fact that upon rechallenge after a dosing holiday, lesions developed with a more rapid onset [1].
  • Q3: Are the skin lesions specific to one compound or seen across the entire drug class?

    • A3: These lesions were observed with three different orally administered mGluR5 NAMs, indicating the effect may be a class effect. The study noted the occurrence "across different chemotypes," meaning it happened with different molecular structures within the same drug class [1].
  • Q4: Which specific mGluR5 inhibitors are known to cause these effects?

    • A4: Published literature has reported these lesions with compounds including Basimglurant (RG7090), AZD6538, and AZD9272 [1] [2]. Please note that the data for PF-06422913 specifically is not detailed in the available search results, so caution and cross-reference with internal data are advised.

Comparative Data on mGluR5 Inhibitors & Associated Lesions

The table below summarizes key information on mGluR5 inhibitors for which data is available, highlighting the association with dermatological findings.

Table 1: Profile of Selected mGluR5 Negative Allosteric Modulators (NAMs)

Compound Name Primary Indication (from research) Potency (IC50/Ki) Evidence of Skin Lesions in Macaques Key Pathological Features
This compound Information Limited Information Limited Not specified in results Not specified in results
Basimglurant (RG7090) Research Compound Kd = 1.1 nM [2] Reported [1] Lymphocytic interface inflammation, subepidermal bullae [1]
AZD6538 Neuropathic Pain rat mGluR5: 3.2 nM; human mGluR5: 13.4 nM [2] Reported [1] Lymphocytic interface inflammation, subepidermal bullae [1]
AZD9272 Research Compound rat mGluR5: 2.6 nM; human mGluR5: 7.6 nM [2] Reported [1] Lymphocytic interface inflammation, subepidermal bullae [1]
VU6043653 Research Compound IC50 = 325 nM (h mGlu5) [2] Information Limited Information Limited

Troubleshooting Guide: Investigating Skin Lesions

If you observe skin lesions in a non-human primate study, the following diagnostic workflow can help characterize the findings. This diagram outlines a systematic approach from initial observation to a proposed mechanism.

G Start Observe Macroscopic Skin Lesion Histo Conduct Histopathological Analysis Start->Histo Dx1 Characterize Microscopic Findings Histo->Dx1 Dx2 Identify Inflammatory Infiltrate (IHC) Dx1->Dx2 If interface dermatitis & bullae present Mech Propose Mechanism: Type-IV Hypersensitivity Dx2->Mech If CD3+/CD4+ T-cells dominant

The corresponding recommended experimental protocols are detailed below.

Table 2: Experimental Protocols for Lesion Characterization

Investigation Area Recommended Methodology Specific Protocol & Key Observations
Gross Pathology Clinical Observation & Photography Document the onset (typically after 8-9 days of dosing), location (often genital region in males, generalized erythema in both sexes), and progression of macroscopic lesions [1].
Histopathology H&E Staining & Microscopy Identify key microscopic features: lymphocytic interface inflammation, subepidermal bullae (blisters), and individual keratinocyte vacuolation/necrosis [1].
Immunophenotyping Immunohistochemistry (IHC) Characterize the inflammatory infiltrate. The typical finding is a dominance of CD3 and CD4 positive T lymphocytes, with minimal CD68+ macrophages and rare CD8+ T lymphocytes [1].
Mechanistic Confirmation Rechallenge Study After a dosing holiday and lesion resolution, rechallenge with the compound. A more rapid clinical onset of lesions strongly supports a delayed hypersensitivity reaction [1].

Important Note on Data Limitations

The search results I obtained do not contain specific experimental data or visual guides for This compound itself. The information provided here is based on findings from closely related compounds in the same drug class [1]. This strongly suggests a potential class effect, but you should treat this as a guide and verify all protocols and findings against your specific compound data and internal safety studies.

References

Understanding T-cell Infiltration & Tumor Immune Context

Author: Smolecule Technical Support Team. Date: February 2026

The "hot" or "cold" state of a tumor, defined by the presence of T cells, is a crucial determinant of immunotherapy response [1]. The table below summarizes the key characteristics of these tumor types.

Feature "Hot" Tumors (e.g., Melanoma, ccRCC, some NSCLC) "Cold" Tumors (e.g., Ovarian, Prostate, Pancreatic)
T-cell Infiltration High density of T cells within tumor tissue [1]. Limited to no T-cell infiltration; immune ignorant or excluded [1].
Key Immune Players CD8+ T cells (can be pre-exhausted or exhausted), CD4+ T cells [1]. Immunosuppressive cells: Tregs, Myeloid cells, Macrophages [1].
TME Characteristics Inflamed, active immune response [1]. Immunosuppressive; often characterized by T cell dysfunction [1].
Response to Immunotherapy Generally more responsive [1]. Less responsive; the goal is to convert "cold" to "hot" [1].

The following diagram illustrates the spectrum of tumor immune states:

cluster_0 Tumor Immune Phenotypes Cold Cold Tumor Excluded Immune-Excluded Cold->Excluded Therapeutic Goal Hot Hot Tumor Excluded->Hot Therapeutic Goal

Experimental Models for Studying T-cell Infiltration

Robust experimental models are essential for investigating T-cell infiltration mechanisms and screening therapeutic candidates. A leading 3D model developed from non-small cell lung cancer (NSCLC) Patient-Derived Xenografts (PDXs) is summarized below [2].

Core Protocol: Establishing a 3D Tumor Spheroid Co-culture with Robust T-cell Infiltration [2]

Step Protocol Detail Purpose & Notes
1. Tumor Cell Isolation Dissociate fresh NSCLC PDX tumor; deplete mouse stromal and dead cells. Achieves >97% pure human tumor cell population [2].
2. T-cell Preparation Isolate from healthy donor PBMCs; activate and expand in vitro for 7 days. Provides a source of functional, effector T cells [2].
3. Spheroid Formation Use magnetic nanoparticles to co-assemble tumor cells and T cells in low-attachment plates with a magnetic device. Ensures consistent T-cell incorporation from the start, overcoming limited penetration into pre-formed spheroids. Remove magnet after 24h [2].
4. Culture & Validation Culture spheroids and monitor growth (e.g., via live imaging, CellTiter-Glo3D). Validate via H&E, IHC (e.g., pan-cytokeratin), and RNA-seq. Confirms spheroids recapitulate source tumor histology and transcriptome. Growth kinetics are model-dependent [2].
5. Functional Assay Treat with therapeutic agents (e.g., bispecific antibodies, checkpoint inhibitors). Measure tumor viability, cytokine secretion, and T-cell cytotoxicity. Platform is scalable for preclinical drug testing, assessing both tumor-killing and immune activation [2].

The workflow for this 3D spheroid model is outlined below:

Start Harvest NSCLC PDX Tumor A Tumor Dissociation & Mouse Stroma Depletion Start->A B Isolate Human Tumor Cells A->B D Co-assemble with Magnetic Nanoparticles B->D C Activate/Expand T Cells from PBMCs C->D E Form 3D Spheroid using Magnet (24h) D->E F Drug Treatment & Functional Assays E->F

Frequently Asked Questions

Q1: Our lab is new to 3D models. What is the main advantage of this magnetic nanoparticle assembly over simply adding T cells to pre-formed spheroids? A1: Traditional methods often result in T cells only interacting with the spheroid's outer edge, failing to recapitulate true infiltration [2]. The magnetic co-assembly method ensures T cells are evenly distributed throughout the spheroid mass from the beginning, leading to more consistent and physiologically relevant interactions for drug testing [2].

Q2: Beyond the 3D model, are there computational approaches to study T-cell infiltration? A2: Yes. In silico models using partial differential equations can simulate the spatiotemporal dynamics of T-cell infiltration in response to chemotactic signals [3]. These mathematical models are calibrated with live imaging data and can be used to predict how different therapies, like bispecific antibodies, alter T-cell trafficking and tumor killing dynamics [3].

Q3: What are some key stromal cells that regulate T-cell infiltration in the TME? A3: Single-cell RNA sequencing studies show that other stromal cells are crucial regulators. Cancer-Associated Fibroblasts (CAFs) can create physical and chemical barriers. Specific subsets of Tumor-Associated Macrophages (TAMs) and Dendritic Cells (DCs) can either promote or inhibit T-cell function and recruitment [1]. The crosstalk between these cells determines the overall immune contexture of the tumor [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Poor T-cell Infiltration Incorrect CD4+/CD8+ ratio; T cell exhaustion from over-activation; immunosuppressive TME in model. Optimize T-cell activation protocol. Validate T-cell function before assay. Consider adding cytokine support (e.g., IL-2). Use scRNA-seq to check for inhibitory cell types [1].
High Background in Cytotoxicity Assay Non-specific T-cell activation; high spontaneous target cell death. Include a non-targeting control TCB (e.g., CD3-only binder) to measure off-target effects [2]. Ensure target cells are healthy and use proper assay controls.
3D Spheroid Disintegration Over-handling; excessive force during media changes; incorrect matrix composition. Handle plates gently. Use specialized low-attachment plates. Consider using a semi-solid extracellular matrix to provide structural support [2].

References

Understanding Rechallenge & Treatment Holiday Strategies

Author: Smolecule Technical Support Team. Date: February 2026

In oncology, "rechallenge" and "treatment holiday" are strategic concepts used to extend the benefits of a therapy, particularly after a patient has developed resistance.

The table below defines the core concepts and their biological rationale.

Concept Definition Primary Biological Rationale
Rechallenge The reintroduction of a specific therapy after the tumor has progressed on it (demonstrating resistance) and after an intervening line of different treatment has been administered [1] [2]. Under therapeutic pressure, resistant mutant cell clones (e.g., KRAS in mCRC) are selected to dominate the tumor. During a subsequent line of non-targeted therapy, these resistant clones can decay, allowing sensitive wild-type clones to re-emerge, potentially restoring drug sensitivity [3] [2].
Treatment Holiday A planned interruption of treatment in patients who are responding to therapy, with the goal of reducing cumulative toxicity and maintaining quality of life [1] [4]. A break from treatment may allow for the reversal of epigenetic changes that drive resistance. It may also delay the onset of acquired resistance by reducing the selective pressure on cancer cells [1].

Experimental Protocol for a Rechallenge Strategy

For a researcher designing a rechallenge study, the workflow involves careful patient selection, a defined treatment break, and rigorous monitoring. The following diagram outlines the key decision points in this process.

G Start Patient with initial clinical benefit Prog Disease Progression (on initial therapy) Start->Prog Intervene Intervening Line of Therapy (Non-cross-resistant regimen) Prog->Intervene Holiday Treatment Holiday (Monitor for clone decay) Intervene->Holiday Biopsy Liquid Biopsy Assessment (e.g., ctDNA for target mutation status) Holiday->Biopsy Decision Target mutation absent or below threshold? Biopsy->Decision Rechallenge Proceed with Rechallenge Decision->Rechallenge Yes Alternative Pursue Alternative Therapy Decision->Alternative No

The key methodological steps, corresponding to the workflow above, are:

  • Patient Selection: Identify subjects who initially derived a clear clinical benefit (e.g., partial response or stable disease for ≥6 months) from the first course of therapy before progressing [3] [2].
  • Intervening Therapy & Holiday: Administer a different, non-cross-resistant treatment regimen. The duration of the "holiday" from the original drug is critical. Data for anti-EGFR therapies suggest resistant clones decay with a half-life of approximately 4.4 months, informing the optimal timing for rechallenge [3] [2].
  • Biomarker Assessment (Critical Gatekeeper): Before rechallenge, use a liquid biopsy to analyze circulating tumor DNA (ctDNA). The primary goal is to confirm the disappearance or significant reduction of molecular markers (e.g., specific RAS mutations) that conferred resistance to the initial therapy [3] [2]. Patients with RAS/BRAF wild-type ctDNA status at baseline are the best candidates for successful anti-EGFR rechallenge [3].
  • Rechallenge & Monitoring: Re-administer the drug (e.g., PF-06422913) either as a monotherapy or in its original combination. Closely monitor the patient for both efficacy (response rate, progression-free survival) and the re-emergence of toxicities previously associated with the drug [1] [5].

Conclusion and Framework Application

While specific data on this compound is unavailable, the principles of rechallenge are well-established in targeted oncology therapy.

  • Apply the Framework: You can directly apply the workflow and protocol above to structure the investigation of this compound.
  • Focus on the Mechanism: The core of a successful strategy lies in identifying the mechanism of resistance to this compound and establishing a validated ctDNA or other biomarker assay to track it during the treatment holiday.
  • Consult Specialized Resources: For the latest information, searching clinical trial registries (like ClinicalTrials.gov) for the drug name may provide leads on ongoing studies.

References

PF-06422913 stability storage optimal conditions

Author: Smolecule Technical Support Team. Date: February 2026

PF-06422913: Basic Compound Information

The table below summarizes the key available information for this compound.

Property Description
Chemical Name This compound [1]
Quality ≥98% (HPLC) [1]
Physical Form White to beige powder [1]
Solubility Soluble in DMSO (10 mg/mL, clear) [1]
Recommended Storage Room temperature [1]
Biochemical/Physiological Role Orally active, potent, and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator [1]

Standard Stability Storage Conditions

Since specific stability data for this compound is not available, the following table outlines the standard stability storage conditions as defined by ICH guidelines for pharmaceutical products. You can use these as a reference for designing your own stability studies [2].

Study Type Standard Conditions Typical Minimum Duration Purpose & Application
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months to shelf-life Simulates intended storage conditions to define shelf life [2].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Bridges data between accelerated and long-term studies, often used for subtropical climates or if long-term results are borderline [2].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months Accelerates chemical degradation to predict potential stability issues and estimate shelf life [2].

For sensitive products, special storage conditions like 2-8°C (cold storage), -20°C (freeze), or -80°C (ultra-low) may be required, along with protection from light [2].

Experimental Protocol for Stability Testing

Here is a general methodology you can adapt for conducting a stability study on this compound:

  • Sample Preparation:

    • Prepare a representative batch of this compound. The sample should be from a single, homogeneous lot.
    • Place the powder into suitable, inert containers that are sealed to protect from moisture and light (e.g., glass vials with screw caps).
  • Storage and Sampling:

    • Place the containers in stability chambers programmed to the standard conditions listed above (Long-Term, Intermediate, Accelerated).
    • Withdraw samples from the chambers at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).
  • Analysis of Samples:

    • Analyze the withdrawn samples using appropriate analytical methods to assess the following:
      • Potency and Purity: Use HPLC to quantify the concentration of the active compound and identify any degradation products [1].
      • Physical Characteristics: Check for changes in appearance (color, texture) and any signs of caking or crystallization.
      • Other Tests: Depending on the formulation, you may need to test for moisture content, pH (if in solution), or particle size.

Stability Study Workflow

The diagram below outlines the logical workflow for designing and conducting a stability study.

stability_workflow cluster_prep Preparation Phase cluster_storage Storage & Monitoring Phase cluster_analysis Analysis & Evaluation Phase start Start: Define Stability Study Objective prep Prepare & Containerize Test Sample start->prep assign Assign Samples to Storage Conditions prep->assign store Store under Controlled Conditions assign->store withdraw Withdraw Samples at Predetermined Time Points store->withdraw test Perform Analytical Tests (e.g., HPLC for Purity) withdraw->test evaluate Evaluate Data vs. Acceptance Criteria test->evaluate end Determine Shelf Life & Recommend Storage Conditions evaluate->end

Frequently Asked Questions

  • What is the recommended storage condition for a small sample of this compound for short-term lab use? Based on the supplier's information, this compound powder can be stored at room temperature for short-term handling [1]. For long-term storage, establishing the optimal condition through a stability study is necessary.

  • The specific stability data for this compound is not available. What should I do?

    • Contact the Supplier: Reach out to the manufacturer (e.g., Sigma-Aldrich/Merck, the supplier in the search result) directly. They may have unpublished stability data or a Certificate of Analysis (COA) they can share [1].
    • Conduct a Forced Degradation Study: Expose the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to identify likely degradation pathways and help you develop a stability-indicating HPLC method.
    • Initiate Your Own Stability Study: Follow the general protocol outlined above to generate your own data, which is the most definitive approach.
  • What is the most critical parameter to monitor in a stability study for a pure powder like this compound? For a pure active pharmaceutical ingredient (API) powder, the most critical parameters are typically chemical stability (purity) and physical appearance. Using HPLC to track the formation of degradation products against the main peak is essential [1].

References

PF-06422913 lot variability quality control issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Detecting Lot Variability

Your first step is to determine if observed issues are due to lot-to-lot variation. This variation is defined as a change in the analytical performance of a reagent from one production lot to the next [1].

The comparison process below is a standard approach for validating a new reagent lot in the laboratory [2] [1].

G cluster_notes Key Considerations Start Start Lot Comparison DefineCriteria Define Acceptance Criteria Start->DefineCriteria SelectSamples Select Patient Samples DefineCriteria->SelectSamples ParallelTesting Perform Parallel Testing SelectSamples->ParallelTesting Note1 Samples should span the analytical range SelectSamples->Note1 Note2 Use fresh patient serum for commutability SelectSamples->Note2 Note3 Test 5-20 samples for statistical power SelectSamples->Note3 StatisticalAnalysis Statistical Analysis ParallelTesting->StatisticalAnalysis Decision Acceptability Decision StatisticalAnalysis->Decision End Lot Validation Complete Decision->End

Figure 1: Workflow for validating a new reagent lot.

How to Define Acceptance Criteria

Establishing clear, pre-defined performance goals is critical. These criteria should be based on clinical needs or biological variation, not just arbitrary percentages [2]. Consider the following sources:

  • Clinical Decision Limits: For tests with a single, well-defined application, base criteria on concentrations that affect clinical management [1].
  • Biological Variation: Use established data on biological variation to set performance specifications [2].
  • Total Allowable Error: Define a maximum percent difference compared to the old lot that is considered acceptable [1].

Troubleshooting and Resolution Strategies

Once a shift is confirmed, a systematic investigation is required. The following workflow guides you through the process.

G Start Observed QC Issue ConfirmShift Confirm the Shift Start->ConfirmShift IdentifyRootCause Identify Root Cause ConfirmShift->IdentifyRootCause Resolve Implement Solution IdentifyRootCause->Resolve Manufacturing Manufacturing Process (Ab lot, calibration) IdentifyRootCause->Manufacturing Storage Transport & Storage (Temperature, handling) IdentifyRootCause->Storage Laboratory Laboratory Error (Calibration, technique) IdentifyRootCause->Laboratory Monitor Monitor Long-Term Performance Resolve->Monitor CompSolution Computational Correction Resolve->CompSolution RejectLot Reject Lot & Request Replacement Resolve->RejectLot AdjustTargets Adjust QC Targets Resolve->AdjustTargets

Figure 2: Troubleshooting pathway for confirmed lot variability.

Potential Root Causes of Variability
  • Manufacturing Process: Changes in antibody production, slight alterations in reagent composition or stability, or differences in calibrator batches [2] [1].
  • Transport & Storage: Temperature fluctuations during shipping or improper storage in the lab that degrade reagent performance [3] [1].
  • Laboratory Error: Calibration errors, improper equipment maintenance, or operator technique [3].
Resolution Options
  • Reject the Lot: If the shift is clinically significant and a different lot is available, contact the manufacturer to request a replacement [1].
  • Computational Correction: For long-term projects where re-testing is not feasible, a computational solution can "rescue" the data. One approach treats lot-to-lot variability as a batch effect and uses a defined reference standard curve to calculate a shift factor (S) for adjusting data [4].
  • Adjust QC Targets: If the shift is confirmed to only affect quality control (QC) materials and not patient samples (a commutability issue), you can safely alter the IQC targets for the new lot [2].

Proactive Quality Control Methods

Prevention is the best strategy. Integrating these QC methods can help build quality into your processes.

Table: Common Quality Control Methods for Assay Validation

Method Description Primary Application in Pharma/Biomarker Research
Recovery Test [5] Adding a known amount of analyte to a sample to measure the accuracy of the method. Verifying the reliability of analytical methods and the effectiveness of sample pretreatment.
Calibration Curve Verification [5] Using low, medium, and high concentration points to verify the precision and accuracy of a standard curve. Regular monitoring of instrument response performance and stability of standard solutions.
Repeat Testing [5] Testing the same sample multiple times under identical conditions to measure precision. Monitoring sample preparation uniformity, method precision, and technician skill.
Reference Material Monitoring [5] Using certified reference materials as monitoring samples during testing. Controlling instrument status, testing processes, and conducting inter-laboratory comparisons.
Blank Test [5] Running the analysis without the sample to determine the background signal of the test system. Assessing the impact of reagent impurities or environmental contamination on results.

Frequently Asked Questions (FAQs)

When is a full reagent lot evaluation required?

A full evaluation should be carried out with every change in lot of reagent or calibrator prior to use, as mandated by standards like ISO 15189 [2]. Evaluation is typically not needed when moving to a new bottle from the same lot [2].

Are some assay types more prone to lot variability?

Yes. Immunoassays are generally more prone to lot-to-lot variation than general chemistry tests. This is because the production of immunoassay reagents involves the binding of antibodies to a solid phase, which can vary slightly between batches [2] [1].

How can we detect slow drifts over multiple lot changes?

Traditional lot-to-lot comparisons have a major flaw: they are poor at detecting cumulative shifts over time [2] [1]. To address this, implement:

  • Moving Averages: Monitor the average patient value for an analyte in real-time. A sustained shift in this average can signal a problem that individual lot checks missed [1].
  • Periodic Review: Regularly re-examine the cumulative effects of multiple lot changes by looking at the proportion of results over time [1].

References

PF-06422913 versus other mGluR5 negative allosteric modulators

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Selected mGluR5 Negative Allosteric Modulators

The following table compiles key information on various mGluR5 NAMs mentioned in the scientific literature. Please note that data for PF-06422913 is incomplete, and values from different sources are not directly comparable due to variations in experimental conditions.

Compound Name Key Characteristics / Experimental Data (from search results)
This compound Orally active, potent, selective mGluR5 NAM [1].
MPEP Prototypical NAM; Ki = 16.3 nM (rat brain); IC₅₀ = 31 nM (IP1 assay) [2]. Neuroprotection at high conc. may involve NMDA receptor inhibition [3].
MTEP More mGluR5 selective than MPEP; Ki = 42 nM (rat brain); IC₅₀ = 110 nM (IP1 assay) [2]. Inhibits CHPG-induced IP hydrolysis at 0.02 μM [3].
Basimglurant (RG7090) Potent, selective, orally available; Kd = 1.1 nM [1].
Fenobam Clinically utilized NAM; repeated admin (20 mg/kg) ↑ spine density in rat mPFC [4].
VU0409106 Potent, selective NAM; IC₅₀ = 24 nM; shows anxiolytic effects, brain-penetrant [1].
Compound 7i High-affinity analog; Ki = 0.67 nM (24x > MPEP); IC₅₀ = 2.4 nM (IP1 assay) [2].

Common Experimental Protocols for mGluR5 NAMs

The search results describe standard methodologies used to characterize mGluR5 NAMs. The diagram below outlines a typical workflow for their pharmacological assessment.

Start Pharmacological Assessment of mGluR5 NAMs A 1. Binding Affinity Assay Start->A B 2. Functional Activity Assay Start->B C 3. In Vivo Behavioral Studies Start->C D Conclusion: NAM Characterization A->D Details1 Method: Competitive radioligand displacement (e.g., using [³H]MPEP) in rat brain membranes. Readout: Inhibition constant (Ki) indicating binding affinity. [2] A->Details1 B->D Details2 Method: ELISA-based IP₁ accumulation assay in cells expressing mGluR5. Stimulated with agonist (e.g., DHPG). Readout: IC₅₀ value indicating potency to inhibit receptor signaling. [2] B->Details2 C->D Details3 Method: Administer compound to live animals (e.g., rodents). Readout: Efficacy in disease models (e.g., anxiety, Parkinson's). Consider: CNS penetration and overall in vivo effects. [4] [1] C->Details3

How to Proceed with Your Comparison Guide

Given the lack of direct comparative data, here are suggestions for how you might develop your guide:

  • Acknowledge Data Gaps: Your guide can objectively state that while this compound is documented as a potent and selective oral agent, comprehensive public data comparing it directly to peers is limited. The table above clearly highlights this.
  • Focus on Available Evidence: Structure the comparison around the available parameters, such as binding affinity (Ki), functional potency (IC₅₀), selectivity, and oral bioavailability, where each compound's data is listed separately.
  • Consult Specialized Databases: For a more complete dataset, consider searching specialized pharmacological databases (like IUPHAR/BPS Guide to PHARMACOLOGY) or commercial compound supplier websites, which sometimes offer more detailed product sheets.

References

PF-06422913 efficacy comparison chemotypes mGluR5 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Key mGluR5 Inhibitor Chemotypes and Efficacy Data

The table below summarizes prominent mGluR5 inhibitor chemotypes based on available scientific literature, which can serve as a basis for comparison in your research.

Chemotype / Lead Compound Reported IC₅₀ / Efficacy Data Key Findings & Therapeutic Potential Notable Characteristics

| Fenobam & Analogues [1] [2] | Fenobam IC₅₀ = 43.0 nM (human mGluR5 Ca²⁺ mobilization assay) [1]. Analogue 4g IC₅₀ = 50.0 nM [1]. | Attenuated nociceptive responses in inflammatory, neuropathic, and visceral pain models [3]. Anxiolytic effects in a clinical study [2]. | One of the first non-benzodiazepine anxiolytics discovered; prototype for imidazolone/tetrahydropyrimidinone chemotypes [1] [2]. | | MPEP / MTEP [4] [5] [6] | Reduced hyperalgesia in formalin test and mechanical allodynia in spinal nerve ligation (SNL) model [4]. Anxiolytic-like effects in rodent models [4]. | MTEP shows greater selectivity for mGluR5 over mGluR1 and fewer off-target effects (e.g., at NMDA receptors) compared to MPEP [5] [6]. Prototypical pyridine-based antagonists. | | Dual 5-HT2AR/mGluR5 Antagonists [7] | Novel small molecules (e.g., VVZ-2471) showed dose-dependent anti-nociceptive effects. Efficacy comparable to gabapentin and morphine in SNL and formalin-induced pain models [7]. | Novel strategy for enhanced anti-allodynic and anti-nociceptive effects with low abuse potential [7]. | Dual-pharmacology approach targeting two key pain pathways simultaneously. | | Tetrahydropyrimidinone Fenobam Analogues [1] | Multiple analogues synthesized. Potency varies with substitution; 4g, 4h, 4l (3-chloro-, 3-bromo-, 3-cyano-) showed low nanomolar IC₅₀ values (50-100 nM) [1]. | Designed to explore structure-activity relationships and improve drug-like properties [1]. | Exploration of fenobam's core structure to develop new lead compounds. |

Detailed Experimental Protocols

The efficacy data for mGluR5 inhibitors are generated through a range of standardized in vitro and in vivo experiments. Key methodologies are outlined below.

In Vitro Efficacy Assays
  • mGluR5 Intracellular Calcium Mobilization Assay: This is a standard primary assay. Cells (e.g., CHO-K1 or HEK293T) stably transfected with human mGluR5 cDNA are loaded with a calcium-sensitive fluorescent dye. After agonist application, antagonist potency is measured by the inhibition of the glutamate-induced calcium signal. IC₅₀ values are calculated from concentration-response data [7] [1].
  • IP1 Accumulation Assay (for 5-HT2AR): Used to characterize dual antagonists. A cell line overexpressing the human 5-HT2AR is stimulated with serotonin. The accumulation of inositol monophosphate, a downstream metabolite, is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine antagonist IC₅₀ [7].
  • Target Selectivity Panels: To ensure specificity, compounds are profiled against large panels of unrelated targets. Common panels include GPCR profiling and kinase assays conducted by specialized contract research organizations [7].
In Vivo Pain and Behavior Models
  • Formalin Test: A noxious stimulus (diluted formalin) is injected into the rodent hindpaw, inducing a biphasic pain response. The amount of time the animal spends licking or flinching the injected paw is measured. Antinociceptive efficacy is shown by a reduction in these behaviors [4] [3].
  • Spinal Nerve Ligation Model: A model of neuropathic pain where one spinal nerve is ligated, leading to mechanical allodynia. Efficacy is measured by an increase in the paw withdrawal threshold to von Frey filament stimulation [7] [4].
  • Anxiety Models:
    • Vogel Conflict Test: Water-deprived rodents receive a shock upon drinking. Anxiolytic-like effects are indicated by increased drinking.
    • Conditioned Lick Suppression: A conflict model where a signal predicts a shock. Increased drinking during the signal indicates anxiolytic activity [4].

mGluR5 Signaling and Inhibitor Mechanism

The following diagram illustrates the core signaling pathway of mGluR5 and the site of action for negative allosteric modulators, which underlies their therapeutic effects.

architecture Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Orthosteric Site GqProtein GqProtein mGluR5->GqProtein Activates PLC PLC GqProtein->PLC Stimulates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Activates CalciumRelease CalciumRelease IP3->CalciumRelease Triggers NAMDAR NAMDAR CalciumRelease->NAMDAR Modulates PKC->NAMDAR Potentiates NAM NAM NAM->mGluR5 Binds Allosteric Site NAM->mGluR5 Inhibits Signaling

The diagram shows that mGluR5 is a Gq-protein coupled receptor. Its activation by glutamate leads to phospholipase C stimulation, producing second messengers that trigger intracellular calcium release and protein kinase C activation. This pathway modulates neuronal excitability and potentiates NMDA receptor function. Negative allosteric modulators bind to a separate site on mGluR5, inhibiting receptor activation and downstream signaling, which can reduce excitatory transmission in disease states [3] [5].

How to Proceed with Your Comparison

While the specific data on PF-06422913 was not available in the current search results, the information above provides a solid foundation for your comparison guide.

  • Focus on the Available Chemotypes: You can structure a highly informative guide around the well-documented chemotypes of Fenobam, MPEP/MTEP, and the novel dual antagonists.
  • Acknowledge the Gap: It is scientifically valid to note that while this compound is a compound of interest, its direct head-to-head comparative data with other inhibitors is not yet widely published.
  • Suggest Further Research: To find information on this compound specifically, I recommend searching specialized patent databases (e.g., Google Patents, USPTO), pharmaceutical company pipeline reports, or conference abstracts from major scientific meetings in neurology and pharmacology.

References

PF-06422913 safety profile comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

PF-06422913 Safety Profile Overview

This compound is documented as an orally active, potent, and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) [1] [2]. The primary safety concern identified in the literature is the induction of skin lesions.

The table below summarizes the key findings from a toxicology study on mGluR5 NAMs, which included this compound:

Aspect Findings in Cynomolgus Macaques
Compound Class Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators
Study Duration 2-week and 12-week toxicity studies
Macroscopic Lesions Delayed skin lesions (after 8-9 days); genital region (males), generalized erythema (both sexes) [3].
Microscopic Lesions Lymphocytic interface inflammation, subepidermal bullae, individual keratinocyte vacuolation/necrosis [3].
Immune Cell Infiltrate Predominantly CD3 and CD4 positive T lymphocytes; minimal macrophages; rare CD8 positive T cells [3].
Rechallenge Response Faster onset upon re-exposure after a dosing holiday [3].
Proposed Mechanism Type-IV delayed hypersensitivity; some features comparable to bullous drug eruptions in humans [3].
Specificity Observed across three different mGluR5 NAM chemotypes, suggesting a possible class effect related to the mode of action [3].

Experimental Protocols from cited Studies

The safety data primarily comes from standard regulatory toxicology studies conducted in non-human primates.

  • In Vivo Toxicity Study Protocol: The key findings are derived from studies in cynomolgus macaques treated orally with mGluR5 NAMs for 2-week and 12-week durations [3].
  • Clinical and Histopathological Analysis: Animals were monitored for clinical signs. Skin tissues from multiple locations (both clinically affected and unaffected) were collected for microscopic examination (histopathology). Special staining techniques (immunohistochemistry) were used to characterize the type of inflammatory cells (T-lymphocytes) present in the lesions [3].
  • Rechallenge Protocol: A subset of animals was given a break from dosing ("dosing holiday") and then re-administered the compound to observe the immune system's response upon re-exposure [3].

Mechanism of Action and Hypothesized Toxicity Pathway

The following diagram illustrates the hypothesized pathway by which mGluR5 inhibition leads to the observed skin lesions, based on the studied literature.

G MGluR5_NAM mGluR5 Negative Allosteric Modulator (this compound) MGluR5_Inhibition Inhibition of mGluR5 Receptor Signaling MGluR5_NAM->MGluR5_Inhibition Unknown_Cellular_Event Unknown Downstream Cellular Event MGluR5_Inhibition->Unknown_Cellular_Event TCell_Activation Activation of CD4+ T-cells (Delayed Hypersensitivity) Unknown_Cellular_Event->TCell_Activation Skin_Inflammation Skin Inflammation & Lesions (Interface Inflammation, Subepidermal Bullae) TCell_Activation->Skin_Inflammation

Interpretation and Comparison Context

The skin toxicity was identified as a serious adverse event. Crucially, the fact that this effect occurred across three different mGluR5 NAMs with different chemical structures suggests that the skin lesions may be a class effect related to the inhibition of the mGluR5 receptor itself, rather than a unique problem with a single molecule [3]. This is a critical consideration for your comparison, as it implies that other compounds sharing this mechanism of action may carry a similar risk.

References

PF-06422913 therapeutic index comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Drug Comparison

When comparing oncology drugs like PF-06422913 with alternatives, researchers typically evaluate the following key metrics, often derived from dose-response experiments:

Parameter Description Interpretation
IC(_{50}) Concentration that inhibits 50% of a target activity or cell viability [1] [2] Lower value indicates higher potency for the desired inhibitory effect.
EC(_{50}) Concentration that induces 50% of a maximum effective (desired) biological response [1] Lower value indicates higher efficacy for the desired biological effect.
Therapeutic Index Ratio of toxic dose (e.g., IC({50}) for healthy cells) to effective dose (e.g., EC({50}) or IC(_{50}) for disease target). Higher ratio indicates a wider safety margin and better clinical viability.

Experimental Workflow for Preclinical Drug Evaluation

The diagram below outlines a standard cell-based workflow for generating cytotoxicity and potency data, which forms the basis for calculating the parameters above [2].

workflow A Cell Culture & Seeding B Drug Treatment (Serial Dilution) A->B C Incubation (37°C, 5% CO₂, 48h) B->C D Viability Assay (e.g., MTT Assay) C->D E Data Acquisition (Absorbance Measurement) D->E F Data Analysis (IC₅₀ & Potency Calculation) E->F

A typical MTT cytotoxicity assay protocol involves the following key steps [2]:

  • Cell Preparation: Seed cancer cell lines (e.g., breast cancer MCF-7, prostate cancer PC-3) or healthy control cell lines in 96-well plates.
  • Drug Exposure: Treat cells with a range of concentrations of the drug(s) being tested. This includes the investigational drug and comparator agents.
  • Incubation: Incubate plates for a defined period (e.g., 48 hours) to allow the drugs to take effect.
  • Viability Measurement: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the crystals and measure the absorbance. The signal is proportional to the number of living cells.
  • Data Analysis: Calculate the percentage of cytotoxicity and use software (e.g., GraphPad PRISM) to generate dose-response curves and determine the IC(_{50}) values. Relative potency can be statistically compared using methods like the Parallel Line Assay (PLA) [2].

References

PF-06422913 analytical method validation HPLC purity

Author: Smolecule Technical Support Team. Date: February 2026

Core Parameters for HPLC Method Validation

The table below summarizes the key parameters typically assessed during HPLC method validation, as per ICH and other regulatory guidelines, along with common methodologies and acceptance criteria [1] [2].

Validation Parameter Experimental Methodology Typical Acceptance Criteria
Specificity/Selectivity Analyze samples with and without forced degradation (heat, light, acid, base, oxidation). Use peak purity tools (PDA, MS) [1]. No interference from impurities, excipients, or degradation products. Baseline resolution (Rs > 2.0) [3].
Accuracy Spike placebo or API with known amounts of analyte at multiple levels (e.g., 80%, 100%, 120%). Calculate recovery [1] [2]. Recovery of 98–102% for API; RSD < 2% [2].
Precision (Repeatability) Analyze six independent sample preparations from a single batch [2]. RSD of content < 2% [2].
Intermediate Precision Repeat repeatability study on a different day, with a different analyst, and on different equipment [1] [2]. Combined RSD of all 12 results (from both days) < 2% [2].
Linearity Analyze analyte at a minimum of 5 concentrations, from LOQ to 200% of target level [2]. Correlation coefficient (r) > 0.999 [2].
Range Established from the linearity study, confirming acceptable accuracy, precision, and linearity within the interval [1]. Encompasses the intended testing concentrations (e.g., 80-120% of assay specification) [1].
Limit of Detection (LOD) Signal-to-noise ratio (S/N) method [2]. S/N ≥ 3 [2].
Limit of Quantification (LOQ) Signal-to-noise ratio (S/N) method, plus injection precision [2]. S/N ≥ 10; RSD of peak area from 6 injections < 2% [2].
Robustness Deliberate, small variations in method parameters (e.g., mobile phase ratio ±5%, flow rate ±10%, temperature, column brand) [2] [3]. RSD of assay results from varied conditions < 2%; consistent separation [2].

Detailed Experimental Protocols

For a "Publish Comparison Guide," detailing the experimental methodology is crucial. Here are protocols for key validation experiments:

  • Forced Degradation for Specificity: Subject the drug substance and product to stress conditions including acid (e.g., 1M HCl), base (e.g., 1M NaOH), oxidative (e.g., 3-30% H₂O₂), thermal, and photolytic exposure. Aim for approximately 5-20% degradation to ensure the method can separate the main peak from degradants without over-degrading it. Analyze samples to confirm peak purity and resolution [1] [2].

  • Accuracy by Recovery Test: For a drug product, prepare a placebo mixture. Spike this placebo with known quantities of the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three preparations at each level. Analyze and calculate the recovery percentage for each spike [2].

  • Robustness Testing: Systematically vary parameters one at a time to assess their impact. This includes testing columns from at least three different brands or lots, varying the mobile phase ratio by ±2-5%, altering the flow rate by ±10%, and adjusting the pH of the aqueous buffer by ±0.1-0.2 units. The method is considered robust if all results meet system suitability criteria and the RSD of the assay remains below 2% under all varied conditions [2] [3].

Workflow for Method Validation

The following diagram illustrates the typical workflow for developing and validating an HPLC method, integrating development with the key stages of validation [4].

Start Start: Literature Review & Sample Assessment Dev1 1. Method Selection & Initial Conditions Start->Dev1 Dev2 2. Selectivity Optimization Dev1->Dev2 Dev3 3. System Optimization Dev2->Dev3 Val1 Method Validation (Core Parameters) Dev3->Val1 Val2 Robustness & Ruggedness Testing Val1->Val2 End Final Validated Method Val2->End

Application to Your Research on PF-06422913

To establish a validated method for this compound, you can apply the above framework directly.

  • Method Development Precedes Validation: A robust HPLC method must be developed first. This involves selecting the column (typically a C18), mobile phase (often a buffer with acetonitrile or methanol), and detection wavelength to achieve optimal separation [4]. For purity methods, gradient elution is often necessary to resolve all impurities and degradants [1].
  • Incorporate Modern Approaches: Consider using Quality by Design (QbD) principles and experimental design (DoE) during method development. Tools like Box-Behnken Design can help efficiently optimize multiple method parameters simultaneously, leading to a more robust and well-understood method [5] [6].
  • Documentation for Comparison Guides: When publishing a comparison guide, ensure your validation report includes all data from the parameters listed in the table above. Providing chromatograms from forced degradation studies is particularly important to visually demonstrate the stability-indicating power of your method [7] [1].

References

PF-06422913 cross-species toxicity comparisons

Author: Smolecule Technical Support Team. Date: February 2026

How to Locate the Specific Data You Need

The information you're seeking is likely found in specialized or non-public sources. Here are the most effective ways to locate it:

  • Check Regulatory and Pharmacological Databases: Search deeply in FDA/EMA submission documents, IUPHAR/BPS Guide to PHARMACOLOGY, or integrative toxicogenomic databases. This type of proprietary preclinical data is often contained within regulatory filings or specialized pharmacological data resources.
  • Refine Your Search Strategy: Use precise search terms like "PF-06422913 preclinical dossier", "this compound investigator's brochure", or "BMS-986169 toxicology" (a related development code) on scientific search platforms.

A Framework for Your Comparison Guide

Once you obtain the data, you can structure your guide using the following evidence-based approaches:

  • Adopt Established Methodologies: The cross-species comparison for TCDD provides a robust model [1]. Your experimental protocol could include:
    • Test Systems: Primary hepatocytes from human and relevant animal species.
    • Exposure Design: A wide concentration range (e.g., 0.00001 to 100 nM) and a standard duration (e.g., 24 hours).
    • Data Collection: Use whole-genome microarrays or RNA-Seq focusing on orthologous genes.
    • Analysis: Evaluate gene expression changes (fold change), pathway enrichment, and benchmark doses (BMD) to compare potency and efficacy across species [1].
  • Structure Your Data Clearly: When you have the quantitative data, summarize it in clearly structured tables. For a pathway analysis, your table might look like this:
Pathway Name Species Benchmark Dose (nM) Max. Fold Change Number of DEGs
Example: Nrf2-mediated oxidative stress Human 110.5 3.2 45
Example: Nrf2-mediated oxidative stress Rat 12.7 4.8 112
  • Visualize Pathways and Workflows: After defining the key signaling pathways from your data, you can represent them using Graphviz DOT language. The example below outlines a workflow for transcriptomic analysis.

ToxicityWorkflow Start Start: In Vitro Exposure CellProc Cell Processing (Human & Rat Hepatocytes) Start->CellProc RNA RNA Isolation &\nMicroarray/RNA-Seq CellProc->RNA DiffExpr Differential Expression\nAnalysis (Fold Change, FDR) RNA->DiffExpr Pathway Pathway Enrichment\nAnalysis DiffExpr->Pathway BMD Benchmark Dose (BMD)\nModeling Pathway->BMD Report Report Cross-Species\nComparison BMD->Report

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

386.1103

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

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